Rimacalib
描述
Structure
3D Structure
属性
IUPAC Name |
N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTIJGWONQOOLC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)/N=C(\N)/N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215174-50-8 | |
| Record name | Rimacalib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215174508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimacalib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RIMACALIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ76J3N815 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Rimacalib (SMP-114): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimacalib (SMP-114) is a novel, orally bioavailable small molecule inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). Initially investigated for its therapeutic potential in rheumatoid arthritis, for which it entered Phase II clinical trials, its mechanism has also been explored in the context of cardiovascular diseases. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular target, downstream signaling effects, and the experimental evidence supporting its activity. Quantitative data from key studies are summarized, and detailed methodologies for pivotal experiments are provided to facilitate replication and further investigation.
Core Mechanism of Action: CaMKII Inhibition
The primary mechanism of action of this compound is the inhibition of CaMKII. CaMKII is a serine/threonine protein kinase that plays a crucial role in cellular signal transduction pathways, responding to changes in intracellular calcium levels. This compound acts as an ATP-competitive inhibitor of CaMKII.
Potency and Isoform Selectivity
This compound exhibits inhibitory activity against different isoforms of CaMKII. The half-maximal inhibitory concentrations (IC50) have been determined for several isoforms, indicating a degree of selectivity.
| Parameter | Value | Target Isoform(s) | Reference |
| IC50 | ~1 µM | CaMKIIα | [1][2] |
| IC50 | ~30 µM | CaMKIIγ | [1][2] |
Downstream Effects on Cellular Calcium Homeostasis
A significant body of research on this compound has focused on its effects on cardiomyocytes, where CaMKII is a key regulator of calcium handling. These studies provide valuable insight into the functional consequences of CaMKII inhibition by this compound.
Reduction of Sarcoplasmic Reticulum (SR) Ca2+ Leak
This compound has been shown to significantly reduce spontaneous diastolic Ca2+ release from the sarcoplasmic reticulum, an event termed "SR Ca2+ leak." This is a critical finding, as excessive SR Ca2+ leak is implicated in cardiac arrhythmias and heart failure. The primary measure of this phenomenon is the frequency of Ca2+ sparks.
| Cell Type | Condition | Treatment | Ca2+ Spark Frequency (sparks/100 µm/s) | Reference |
| Human Atrial Cardiomyocytes | Control | 3.02 ± 0.91 | [3] | |
| SMP-114 | 0.72 ± 0.33 | [3] | ||
| Human Failing Left Ventricular Cardiomyocytes | Control | 1.69 ± 0.27 | [3] | |
| SMP-114 | 0.78 ± 0.23 | [3] | ||
| Murine Ventricular Cardiomyocytes | Control | 1.50 ± 0.28 | [3] | |
| SMP-114 | 0.30 ± 0.07 | [3] |
Modulation of Ca2+ Transient Amplitude
Consistent with its effect on reducing SR Ca2+ leak, this compound has been observed to improve the post-rest potentiation of Ca2+-transient amplitude. This suggests that by preventing the depletion of SR Ca2+ stores during rest, more calcium is available for release upon subsequent stimulation.
| Parameter | Control | SMP-114 | Reference |
| Post-rest Potentiation of Ca2+-transient Amplitude | 37 ± 4% | 52 ± 5% | [3] |
Role in Inflammatory Pathways and Rheumatoid Arthritis
This compound was advanced to Phase II clinical trials for the treatment of rheumatoid arthritis (RA), indicating a presumed role in modulating inflammatory processes. However, the precise downstream signaling pathways in the context of RA are not fully elucidated in publicly available literature.
Investigated Pathways
One study investigated the effect of SMP-114 on rheumatoid synovial fibroblasts (RSF), which are key effector cells in RA pathogenesis. This study explored the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, which is involved in angiogenesis and inflammation. The results indicated that while CaMKII activation is reported to be involved in HIF-1α stabilization, SMP-114 did not reduce HIF-1-induced Vascular Endothelial Growth Factor (VEGF) production by RSF [4]. This suggests that the therapeutic effect of this compound in a rat model of collagen-induced arthritis is not mediated through this specific pathway[4].
Potential Unexplored Pathways
While direct evidence for this compound's effect on other key inflammatory pathways in RA is lacking, the known roles of CaMKII in inflammation suggest potential avenues of action. These include:
-
NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation in RA, driving the production of pro-inflammatory cytokines and matrix metalloproteinases in synovial fibroblasts[5]. CaMKII has been shown to be involved in NF-κB activation in other cell types, suggesting a potential, yet unconfirmed, link.
-
JAK/STAT Pathway: The JAK/STAT pathway is critical for signaling by numerous cytokines, such as IL-6, which are pivotal in RA pathogenesis. There is evidence that CaMKIIδ expression can be upregulated by the IL-6/JAK/STAT3 signaling axis in endothelial cells[6][7]. Inhibition of CaMKII by this compound could potentially interfere with this or other related inflammatory loops.
-
MAPK Pathway: The MAPK signaling pathways (including p38, JNK, and ERK) are also key players in the inflammatory and destructive processes in RA[8]. Cross-talk between CaMKII and MAPK pathways has been documented in various contexts.
Further research is required to delineate the specific signaling cascades modulated by this compound in the cell types relevant to rheumatoid arthritis.
Visualizing the Mechanism and Experimental Workflows
Signaling Pathways
Caption: Mechanism of Action of this compound (SMP-114).
Experimental Workflow: Measurement of SR Ca2+ Sparks
Caption: Workflow for Measuring SR Ca2+ Sparks.
Detailed Experimental Protocols
Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Sparks
This protocol describes a general method for measuring Ca2+ sparks in isolated cardiomyocytes using laser scanning confocal microscopy, based on established methodologies[4][5][9].
1. Cell Isolation and Preparation:
- Isolate ventricular or atrial cardiomyocytes from the species of interest (e.g., human, murine) using established enzymatic digestion protocols.
- Allow cells to adhere to laminin-coated coverslips for a designated period.
2. Fluorescent Dye Loading:
- Prepare a loading solution containing a high-affinity Ca2+ indicator, such as Fluo-4 AM (acetoxymethyl ester), typically at a concentration of 5-10 µM in a suitable buffer (e.g., Tyrode's solution).
- Incubate the cardiomyocytes in the Fluo-4 AM solution for 20-30 minutes at room temperature in the dark.
- After loading, wash the cells with fresh buffer for at least 30 minutes to allow for de-esterification of the dye.
3. Drug Incubation:
- For the experimental group, incubate the Fluo-4 loaded cells with this compound (SMP-114) at the desired concentration (e.g., 10 µM) for a minimum of 15 minutes prior to imaging[1].
- For the control group, incubate cells with a vehicle control solution for the same duration.
4. Confocal Microscopy and Image Acquisition:
- Mount the coverslip with the prepared cells onto the stage of a laser scanning confocal microscope equipped with an oil-immersion objective (e.g., 60x or 100x).
- Excite the Fluo-4 dye using a 488 nm laser line and collect the emitted fluorescence at >500 nm.
- To record Ca2+ sparks, acquire images in line-scan mode (x-t plane). This involves repeatedly scanning a single line across the longitudinal axis of the myocyte at a high temporal resolution (e.g., 1-2 milliseconds per line).
- Record spontaneous Ca2+ sparks in resting, unstimulated cells. In some protocols, cells are field-stimulated to a steady state, after which stimulation is stopped, and spontaneous sparks are recorded[4].
5. Data Analysis:
- Analyze the resulting line-scan images using specialized software (e.g., ImageJ with appropriate plugins or custom analysis programs).
- Ca2+ sparks will appear as transient, localized increases in fluorescence.
- Identify and quantify the following spark parameters:
- Frequency: Number of sparks per unit length per unit time (e.g., sparks/100 µm/s).
- Amplitude: Peak fluorescence intensity of the spark normalized to the baseline fluorescence (F/F0).
- Duration: Full duration at half-maximal amplitude (FDHM).
- Width: Full width at half-maximal amplitude (FWHM).
- Perform statistical analysis to compare the spark parameters between the control and this compound-treated groups.
Measurement of Ca2+ Transient Amplitude using Fura-2
This protocol outlines a general method for measuring changes in global intracellular Ca2+ transients using the ratiometric indicator Fura-2[3][10][11][12][13][14].
1. Cell Preparation and Dye Loading:
- Isolate and prepare cardiomyocytes as described in section 5.1.1.
- Load cells with Fura-2 AM (typically 2-5 µM) for 20-30 minutes at room temperature.
- Wash the cells and allow for de-esterification for at least 30 minutes.
2. Drug Incubation:
- Incubate the Fura-2 loaded cells with either this compound (SMP-114) or a vehicle control as described in section 5.1.3.
3. Fluorescence Measurement:
- Mount the cells on an inverted microscope equipped for ratiometric fluorescence imaging.
- Excite the Fura-2 dye by alternating between two wavelengths: ~340 nm (for Ca2+-bound Fura-2) and ~380 nm (for Ca2+-free Fura-2).
- Collect the fluorescence emission at ~510 nm for both excitation wavelengths.
- The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration.
4. Experimental Protocol for Post-Rest Potentiation:
- Electrically stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz) to elicit steady-state Ca2+ transients.
- Introduce a rest period by ceasing stimulation for a defined duration (e.g., 30 seconds).
- Record the first Ca2+ transient immediately upon resumption of stimulation.
- The amplitude of this post-rest transient is compared to the steady-state transient amplitude to determine the degree of potentiation.
5. Data Analysis:
- Calculate the F340/F380 ratio for each time point.
- Measure the amplitude of the steady-state Ca2+ transients and the post-rest Ca2+ transient.
- Calculate the post-rest potentiation as the percentage increase in the amplitude of the post-rest transient relative to the steady-state transient.
- Compare the potentiation between the control and this compound-treated groups using appropriate statistical tests.
Conclusion
This compound (SMP-114) is a CaMKII inhibitor with well-characterized effects on cellular calcium homeostasis, particularly in reducing sarcoplasmic reticulum Ca2+ leak in cardiomyocytes. While it has been investigated for rheumatoid arthritis, the specific downstream signaling pathways responsible for its anti-inflammatory effects in this context remain to be fully elucidated. The available evidence suggests that its mechanism in rheumatoid synovial fibroblasts is independent of the HIF-1α/VEGF pathway. Future research should focus on the potential modulation of key inflammatory cascades such as the NF-κB, JAK/STAT, and MAPK pathways by this compound in relevant immune and stromal cells to fully understand its therapeutic potential in inflammatory diseases.
References
- 1. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CaMKII Activity in the Inflammatory Response of Cardiac Diseases [mdpi.com]
- 4. Role for CaMKII inhibition in rheumatoid arthritis: effects on HIF-1-induced VEGF production by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of nuclear factor-kappaB inhibition on rheumatoid fibroblast-like synoviocytes and collagen induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inflammatory modulation of synovial fibroblasts in rheumatoid arthritis [mountainscholar.org]
- 12. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Insights into the Role of Synovial Fibroblasts Leading to Joint Destruction in Rheumatoid Arthritis [mdpi.com]
Rimacalib (SMP-114): A Technical Guide to a CaMKII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimacalib, also known as SMP-114, is an orally bioavailable small molecule that functions as a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Initially investigated for the treatment of rheumatoid arthritis, its mechanism of action has garnered significant interest for its potential therapeutic applications in cardiovascular diseases, particularly those associated with aberrant CaMKII activity such as cardiac arrhythmias and heart failure. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its role in relevant signaling pathways.
Quantitative Data
The inhibitory activity of this compound against various CaMKII isoforms has been characterized, demonstrating a degree of isoform selectivity. The following table summarizes the available quantitative data for this compound and provides a comparative look at other notable CaMKII inhibitors.
| Inhibitor | CaMKIIα IC50 | CaMKIIγ IC50 | CaMKIIδ IC50 | CaMKIIβ IC50 | Reference(s) |
| This compound (SMP-114) | ~1 µM | ~30 µM | Modulated | Modulated | [1][2] |
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of CaMKII. CaMKII is a serine/threonine kinase that plays a crucial role in signal transduction pathways governing a wide range of cellular functions. In pathological conditions, hyperactivation of CaMKII can lead to detrimental downstream effects. This compound, by blocking the kinase activity of CaMKII, mitigates these pathological processes.
Cardiovascular Effects
In cardiomyocytes, CaMKII is a key regulator of calcium homeostasis. Its over-activation is implicated in the pathogenesis of heart failure and arrhythmias. A primary mechanism is the phosphorylation of the ryanodine receptor 2 (RyR2), a calcium release channel on the sarcoplasmic reticulum (SR). This phosphorylation increases the open probability of RyR2, leading to an abnormal diastolic Ca2+ leak from the SR. This "SR Ca2+ leak" can trigger delayed afterdepolarizations, a known cause of cardiac arrhythmias. This compound has been shown to effectively reduce this SR Ca2+ leak by inhibiting CaMKII-mediated RyR2 phosphorylation.
Anti-inflammatory Effects
In the context of rheumatoid arthritis, CaMKII is involved in the inflammatory processes within synovial fibroblasts. While the precise signaling cascade is still under investigation, CaMKII is known to influence the production of pro-inflammatory cytokines and mediators of joint destruction. By inhibiting CaMKII, this compound is proposed to dampen these inflammatory responses.
Signaling Pathways
The following diagrams illustrate the signaling pathways in which this compound acts as a key modulator.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the scientific literature for the characterization of this compound.
In Vitro CaMKII Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on CaMKII in a cell-free system.
Objective: To determine the IC50 value of this compound for a specific CaMKII isoform.
Materials:
-
Recombinant human CaMKII (isoform of interest)
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Calmodulin
-
CaCl2
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare the kinase reaction mix in the kinase assay buffer containing the CaMKII enzyme, calmodulin, and CaCl2.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the kinase reaction mix to the wells.
-
Initiate the kinase reaction by adding a mixture of the CaMKII substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Leak in Cardiomyocytes
This protocol describes the measurement of Ca2+ sparks, which are elemental Ca2+ release events from the SR, as an indicator of SR Ca2+ leak.
Objective: To assess the effect of this compound on SR Ca2+ leak in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
Tyrode's solution
-
Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound (10 µM)
-
Laser scanning confocal microscope
-
Image analysis software (e.g., ImageJ with SparkMaster plugin)
Procedure:
-
Cell Preparation and Loading:
-
Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., mouse or rabbit).
-
Load the isolated cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) for approximately 15-30 minutes at room temperature.
-
For the treatment group, pre-incubate the cells with 10 µM this compound for at least 15 minutes prior to and during imaging[4][5]. The control group should be incubated with the vehicle (DMSO).
-
-
Confocal Imaging:
-
Place the dye-loaded cardiomyocytes in a chamber on the stage of a laser scanning confocal microscope.
-
Use a line-scan imaging mode to achieve high temporal resolution. The scan line should be positioned along the longitudinal axis of the cardiomyocyte.
-
Excite the fluorescent dye with an appropriate laser line (e.g., 488 nm for Fluo-4) and collect the emitted fluorescence.
-
Record spontaneous Ca2+ sparks in quiescent cardiomyocytes. To induce a steady-state SR Ca2+ load, cells can be field-stimulated (e.g., at 1 Hz) for a period before stopping the stimulation to record spontaneous events.
-
-
Data Analysis:
-
Analyze the recorded line-scan images using specialized software (e.g., SparkMaster plugin for ImageJ).
-
The software will automatically or semi-automatically detect Ca2+ sparks based on their characteristic amplitude, spatial spread, and duration.
-
Quantify the Ca2+ spark frequency (sparks per 100 µm per second) as the primary measure of SR Ca2+ leak.
-
Compare the Ca2+ spark frequency between the control and this compound-treated groups to determine the effect of the inhibitor.
-
Conclusion
This compound is a valuable research tool and a potential therapeutic agent for diseases driven by CaMKII hyperactivation. Its well-characterized inhibitory profile and demonstrated efficacy in cellular models of cardiovascular disease highlight its promise. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with or interested in the therapeutic potential of this compound. Further investigation into its isoform selectivity and in vivo efficacy will be crucial for its translation into clinical practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role for CaMKII inhibition in rheumatoid arthritis: effects on HIF-1-induced VEGF production by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Rimacalib (SMP-114): A Case Study in CaMKII Inhibition for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimacalib (SMP-114) emerged as a novel, orally available small molecule inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a signaling protein implicated in inflammatory pathways. Developed by Dainippon Sumitomo Pharma, this compound progressed to Phase II clinical trials for the treatment of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation and destruction. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, summarizing the available quantitative data, experimental methodologies, and the underlying scientific rationale for its development. Despite promising preclinical evidence in animal models of arthritis, the clinical development of this compound for RA was ultimately halted due to a lack of efficacy in Phase II studies. This document serves as a detailed case study for researchers and professionals in drug development, illustrating the challenges of translating preclinical findings to clinical success.
Introduction
Rheumatoid arthritis (RA) is a systemic autoimmune disease that primarily affects the synovial joints, leading to chronic inflammation, cartilage and bone erosion, and significant disability. The pathogenesis of RA involves a complex interplay of immune cells, pro-inflammatory cytokines, and signaling pathways that perpetuate the inflammatory cascade and drive joint destruction. One such pathway involves the Ca2+/calmodulin-dependent protein kinase II (CaMKII), a serine/threonine protein kinase that plays a crucial role in various cellular processes, including inflammation.
This compound (SMP-114) was developed as a potent inhibitor of CaMKII with the therapeutic goal of modulating the inflammatory response in RA. This guide details the scientific journey of this compound, from its discovery and preclinical validation to its evaluation in clinical trials.
Discovery and Development
This compound was identified as a promising therapeutic candidate by Dainippon Sumitomo Pharma (now Sumitomo Pharma). While specific details regarding the initial screening and lead optimization process are not extensively published, the company's annual reports from 2007 and 2008 confirmed that SMP-114 was advancing through clinical development for rheumatoid arthritis, with Phase II trials underway in Europe and Japan during that period.[1][2]
The development of this compound was underpinned by the growing understanding of CaMKII's role in inflammatory and destructive processes relevant to RA, particularly in osteoclastogenesis, the process of bone resorption which is a hallmark of RA.
Mechanism of Action: Targeting CaMKII
This compound is a Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor.[3] It exerts its effects by blocking the activity of this enzyme, which is involved in various signaling cascades.
CaMKII Signaling in Osteoclastogenesis
A key rationale for targeting CaMKII in rheumatoid arthritis is its role in osteoclast differentiation and function. Osteoclasts are bone-resorbing cells that are responsible for the bone erosion seen in RA. The signaling pathway initiated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors is critical for their differentiation into mature osteoclasts.
CaMKIIδ has been shown to be upregulated during osteoclast differentiation.[3] Inhibition of CaMKIIδ, either through gene silencing or pharmacological inhibitors, has been demonstrated to suppress the formation of osteoclasts and their bone-resorbing activity.[3][4] This inhibition is mediated through the downregulation of key signaling molecules, including MAPKs (ERK, JNK, and p38) and the transcription factor CREB, which are downstream of CaMKII.[3][4] Ultimately, this leads to the reduced expression of NFATc1, the master regulator of osteoclastogenesis.
Quantitative Data
In Vitro Potency
| Target | IC50 | Reference |
| CaMKIIα | ~1 µM | [5] |
| CaMKIIγ | ~30 µM | [5] |
Preclinical Efficacy in Cardiomyocytes
While the primary indication for this compound was rheumatoid arthritis, its effects as a CaMKII inhibitor were also studied in cardiomyocytes. These studies provide quantitative insights into its biological activity.
| Parameter | Control | This compound (SMP-114) | Cell Type | Reference |
| SR Ca2+ Sparks (sparks/100 µm/s) | 3.02 ± 0.91 | 0.72 ± 0.33 | Human Atrial Cardiomyocytes | [5] |
| SR Ca2+ Sparks (sparks/100 µm/s) | 1.69 ± 0.27 | 0.78 ± 0.23 | Failing Human Left Ventricular Cardiomyocytes | [5] |
| SR Ca2+ Sparks (sparks/100 µm/s) | 1.50 ± 0.28 | 0.30 ± 0.07 | Murine Ventricular Cardiomyocytes | [5] |
| Spontaneous Ca2+ Release Events (per 30s) | 0.927 ± 0.216 | 0.356 ± 0.109 | Murine Ventricular Cardiomyocytes | [5] |
| Post-rest Potentiation of Ca2+-transient amplitude | 37 ± 4% | 52 ± 5% | Murine Ventricular Cardiomyocytes | [5] |
Experimental Protocols
In Vitro Osteoclastogenesis Assay
A general protocol for assessing the effect of inhibitors on osteoclast differentiation is as follows:
-
Cell Culture: Bone marrow cells are harvested from mice and cultured in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.
-
Induction of Osteoclastogenesis: BMMs are then cultured with M-CSF and RANKL to induce differentiation into osteoclasts. The test compound (e.g., this compound) is added at various concentrations.
-
TRAP Staining: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts. TRAP-positive multinucleated cells are identified and counted as mature osteoclasts.
-
Bone Resorption Assay: To assess function, osteoclasts are cultured on a calcium phosphate-coated surface. The area of resorption pits is quantified after the removal of the cells.
Collagen-Induced Arthritis (CIA) in Rats
This compound was reported to be effective in a rat model of collagen-induced arthritis. A typical experimental workflow for such a study is outlined below.
Clinical Development and Discontinuation
This compound (SMP-114) progressed into Phase I and subsequently Phase II clinical trials for the treatment of rheumatoid arthritis.[1][2] While specific data from the Phase I safety and pharmacokinetic studies in healthy volunteers are not publicly available, the compound was advanced to patient studies.
However, a 2010 publication indicated that despite its efficacy in the preclinical collagen-induced arthritis model, this compound did not demonstrate efficacy in a 24-week Phase II trial in patients with rheumatoid arthritis. This lack of clinical efficacy led to the discontinuation of its development for this indication. The specific details of the Phase II trial, including patient population, primary endpoints, and quantitative outcomes, have not been formally published.
Conclusion
The development of this compound (SMP-114) represents a targeted therapeutic approach based on a sound scientific rationale: the inhibition of CaMKII to modulate inflammatory and destructive pathways in rheumatoid arthritis. Preclinical studies, particularly the demonstrated efficacy in a rat model of collagen-induced arthritis and the understanding of CaMKII's role in osteoclastogenesis, provided a strong foundation for its clinical investigation.
However, the failure of this compound to demonstrate efficacy in Phase II clinical trials underscores the significant challenges in translating preclinical findings into clinical benefit for complex autoimmune diseases like rheumatoid arthritis. This case study highlights the importance of target validation in human disease and the complexities of clinical trial design and execution. While this compound did not succeed as a treatment for RA, the knowledge gained from its development contributes to the broader understanding of CaMKII signaling and its potential as a therapeutic target in other disease areas. The data from its investigation in cardiac conditions suggest that the story of CaMKII inhibition in human therapeutics may not be over.
References
- 1. sumitomo-pharma.com [sumitomo-pharma.com]
- 2. sumitomo-pharma.com [sumitomo-pharma.com]
- 3. CaMKII(δ) regulates osteoclastogenesis through ERK, JNK, and p38 MAPKs and CREB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium/calmodulin-dependent kinase activity is required for efficient induction of osteoclast differentiation and bone resorption by receptor activator of nuclear factor kappa B ligand (RANKL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Studies on Rimacalib for Rheumatoid Arthritis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rimacalib (SMP-114) is an orally available small molecule inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII) that has been subject to investigational studies for the treatment of rheumatoid arthritis (RA). Preclinical evidence demonstrated its efficacy in animal models of arthritis, suggesting a potential role in mitigating inflammatory processes and bone erosion characteristic of the disease. However, a thorough review of publicly available data indicates a lack of published results from its Phase II clinical trials in rheumatoid arthritis. This suggests that the clinical development of this compound for this indication may have been discontinued. This technical guide provides a comprehensive overview of the available preclinical data, the implicated signaling pathways, and the experimental methodologies relevant to the investigation of this compound and the broader role of CaMKII in RA.
Introduction to this compound and its Target: CaMKII
This compound is a potent inhibitor of CaMKII, a serine/threonine protein kinase that plays a crucial role in various cellular processes by decoding intracellular calcium signals. In the context of rheumatoid arthritis, the interest in CaMKII inhibition stems from the enzyme's involvement in inflammatory and destructive pathways.
Mechanism of Action
This compound functions as a CaMKII inhibitor. The primary mechanism of action is the modulation of downstream signaling cascades that are dependent on CaMKII activity.
Preclinical Investigations of this compound in Rheumatoid Arthritis
While clinical data remains elusive, preclinical studies have provided foundational evidence for the potential utility of this compound in rheumatoid arthritis.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
A key preclinical study demonstrated that this compound (SMP-114) was effective in a collagen-induced arthritis model in rats.[1] This model is a widely accepted standard for evaluating the efficacy of potential anti-arthritic drugs, as it shares many pathological features with human RA, including synovitis, cartilage degradation, and bone erosion.
In Vitro Studies with Rheumatoid Synovial Fibroblasts (RSF)
Interestingly, a study investigating the effect of this compound on rheumatoid synovial fibroblasts (RSF) found that the CaMKII inhibitor did not reduce the production of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis and inflammation in the RA synovium.[1] This suggests that the anti-arthritic effects of this compound observed in the CIA model may be independent of the HIF-1α-induced VEGF production pathway in these cells.[1]
The Role of CaMKII Signaling in Rheumatoid Arthritis Pathogenesis
The rationale for targeting CaMKII in rheumatoid arthritis is based on its involvement in key pathological processes, including inflammation and osteoclastogenesis.
CaMKII in Inflammatory Signaling
CaMKII is implicated in the activation of various inflammatory pathways. While direct evidence in RA synovial tissue is still emerging, studies in other cell types have shown that CaMKII can regulate the production of pro-inflammatory cytokines.
CaMKII in Osteoclastogenesis and Bone Erosion
A critical aspect of RA is the destruction of bone, a process primarily mediated by osteoclasts. CaMKIIδ, an isoform of CaMKII, has been shown to be a crucial regulator of osteoclast differentiation and function.[2] It is involved in the signaling cascade initiated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine in osteoclastogenesis.[2] Inhibition of CaMKIIδ has been demonstrated to suppress osteoclast formation and bone resorption.[2]
The signaling pathway illustrates the central role of RANKL in stimulating osteoclast precursor cells. This binding activates downstream pathways, including MAPKs (ERK, JNK, p38) and CREB, which are modulated by CaMKIIδ, ultimately leading to the expression of genes essential for osteoclast function and bone resorption.[2]
Experimental Protocols
This section details the methodologies for key experiments relevant to the preclinical evaluation of CaMKII inhibitors for rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Objective: To induce an autoimmune arthritis in susceptible rodent strains that mimics the inflammatory and destructive joint pathology of human RA.
Materials:
-
Lyophilized type II collagen (bovine or chicken)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
Susceptible mouse (e.g., DBA/1) or rat (e.g., Lewis) strains
-
Syringes and needles
Procedure (Mouse Model):
-
Preparation of Collagen Emulsion: Dissolve type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL by gentle rotation overnight at 4°C. Prepare an emulsion by mixing equal volumes of the collagen solution and CFA. The emulsion should be stable and not separate upon standing.
-
Primary Immunization (Day 0): Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a fresh emulsion of type II collagen with IFA. Inject 100 µL of this emulsion intradermally at a different site near the base of the tail.
-
Arthritis Assessment: Beginning around day 24, visually score the paws for signs of arthritis (redness, swelling) several times a week. A common scoring system is:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits The maximum score per mouse is 16.
-
-
Drug Administration: The investigational compound (e.g., this compound) or vehicle is typically administered daily, starting before or after the onset of clinical signs of arthritis, depending on the study's objective (prophylactic or therapeutic).
In Vitro Culture of Rheumatoid Synovial Fibroblasts (RSF)
Objective: To isolate and culture primary synovial fibroblasts from the synovial tissue of RA patients to study their pathogenic behavior and response to therapeutic agents in vitro.
Materials:
-
Synovial tissue from RA patients undergoing synovectomy or joint replacement
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Tissue Digestion: Mince the synovial tissue into small pieces and digest with collagenase in DMEM at 37°C for 1-2 hours with gentle agitation.
-
Cell Isolation: Filter the cell suspension through a cell strainer to remove undigested tissue. Centrifuge the filtrate, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS and antibiotics.
-
Cell Culture: Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2. The adherent, spindle-shaped synovial fibroblasts will proliferate.
-
Subculture: When the cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-plate them at a lower density. RSF are typically used for experiments between passages 3 and 8.
-
Experimental Treatment: Plate the RSF in appropriate culture plates and treat with pro-inflammatory stimuli (e.g., IL-1β, TNF-α) in the presence or absence of the investigational compound (e.g., this compound).
-
Analysis: Analyze cell supernatants for cytokine and chemokine production (e.g., by ELISA) and cell lysates for protein expression and signaling pathway activation (e.g., by Western blot).
Quantitative Data Summary
Due to the absence of published clinical trial data for this compound in rheumatoid arthritis, a quantitative summary of its clinical efficacy and safety cannot be provided. Preclinical studies have not reported detailed quantitative data in a format suitable for tabular summary in this context.
Conclusion and Future Perspectives
This compound, a CaMKII inhibitor, has demonstrated promising preclinical efficacy in a rat model of rheumatoid arthritis. The scientific rationale for targeting CaMKII in RA is supported by its role in osteoclastogenesis, a key driver of joint destruction. However, the lack of publicly available data from its Phase II clinical trials is a significant gap in our understanding of its potential as a therapeutic agent for RA. It is likely that the development of this compound for this indication was halted, a common occurrence in the pharmaceutical pipeline.
Future research in this area could focus on several aspects:
-
Elucidating the specific downstream targets of CaMKII in RA synovial fibroblasts and immune cells to better understand its role in the inflammatory milieu of the joint.
-
Developing more selective CaMKII isoform inhibitors to potentially enhance efficacy and minimize off-target effects.
-
Investigating the potential of CaMKII inhibitors in combination with other DMARDs to achieve synergistic therapeutic effects.
While the story of this compound in rheumatoid arthritis may be incomplete, the exploration of CaMKII as a therapeutic target remains a valid and intriguing avenue for future drug discovery efforts in autoimmune and inflammatory diseases.
References
- 1. Role for CaMKII inhibition in rheumatoid arthritis: effects on HIF-1-induced VEGF production by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CaMKII(δ) regulates osteoclastogenesis through ERK, JNK, and p38 MAPKs and CREB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Rimacalib: A Novel CaMKII Inhibitor for Cardiac Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rimacalib (also known as SMP-114) is an orally bioavailable small molecule inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Initially developed for the treatment of rheumatoid arthritis, its mechanism of action holds significant promise for the management of cardiac conditions, particularly those associated with pathological calcium handling, such as heart failure and arrhythmias. Preclinical evidence, primarily from cellular models, demonstrates that this compound effectively reduces sarcoplasmic reticulum (SR) Ca2+ leak and suppresses arrhythmogenic spontaneous Ca2+ release events in cardiomyocytes from both animal models and human patients with heart failure. This technical guide provides a comprehensive overview of the preclinical research on this compound for cardiac applications, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting CaMKII, a crucial signaling molecule in the heart.[1] In pathological cardiac conditions like heart failure, CaMKII becomes chronically hyperactive, leading to detrimental downstream effects. One of the most significant consequences of CaMKII hyperactivity is the hyperphosphorylation of the ryanodine receptor 2 (RyR2), the primary Ca2+ release channel on the sarcoplasmic reticulum. This hyperphosphorylation increases the open probability of RyR2 channels during diastole, resulting in a spontaneous leakage of Ca2+ from the SR. This "SR Ca2+ leak" can lead to delayed afterdepolarizations (DADs), which are a known trigger for cardiac arrhythmias.[1][2]
By inhibiting CaMKII, this compound prevents the hyperphosphorylation of RyR2, thereby reducing SR Ca2+ leak and mitigating the substrate for arrhythmogenesis.[1]
Quantitative Data from Preclinical Studies
The primary source of preclinical data for this compound in a cardiac context comes from a study by Mustroph et al. (2017).[1] The key findings from this in vitro study are summarized in the tables below.
Table 1: Effect of this compound on Sarcoplasmic Reticulum (SR) Ca2+ Spark Frequency
| Cell Type | Condition | Control (sparks/100 µm/s) | This compound (10 µM) (sparks/100 µm/s) | % Reduction |
| Human Atrial Myocytes | Baseline | 3.02 ± 0.91 | 0.72 ± 0.33 | 76.2% |
| Human Failing Ventricular Myocytes | Baseline | 1.69 ± 0.27 | 0.78 ± 0.23 | 53.8% |
| Murine Ventricular Myocytes | Baseline | 1.50 ± 0.28 | 0.30 ± 0.07 | 80.0% |
Data are presented as mean ± SEM.[1]
Table 2: Effect of this compound on Spontaneous Arrhythmogenic Ca2+ Release Events
| Cell Type | Condition | Control (events per 30s) | This compound (10 µM) (events per 30s) | % Reduction |
| Murine Ventricular Myocytes | Post-rest | 0.927 ± 0.216 | 0.356 ± 0.109 | 61.6% |
Data are presented as mean ± SEM.[1]
Table 3: Effect of this compound on Post-Rest Potentiation of Ca2+ Transient Amplitude
| Cell Type | Condition | Control (%) | This compound (10 µM) (%) | % Improvement |
| Murine Ventricular Myocytes | Post-rest | 37 ± 4 | 52 ± 5 | 40.5% |
Data are presented as mean ± SEM.[1]
Notably, the study by Mustroph et al. (2017) also reported that this compound did not negatively impact global excitation-contraction coupling, as neither systolic Ca2+ release nor single-cell contractility was compromised at the tested concentration.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cardiomyocyte Isolation
-
Human Cardiomyocytes: Atrial and ventricular tissues were obtained from patients undergoing cardiac surgery. The tissue was minced and enzymatically digested using a solution containing collagenase and protease. Myocytes were then mechanically dispersed and filtered.
-
Murine Cardiomyocytes: Hearts were excised from mice and retrogradely perfused on a Langendorff apparatus with a Ca2+-free solution followed by an enzyme solution containing collagenase. The digested heart was then minced, and single cardiomyocytes were isolated by gentle trituration.
Measurement of SR Ca2+ Sparks
-
Loading with Fluorescent Indicator: Isolated cardiomyocytes were loaded with the Ca2+ indicator Fluo-4 AM.
-
Confocal Microscopy: Cells were imaged using a laser scanning confocal microscope.
-
Data Acquisition: Line-scan images were acquired along the longitudinal axis of the myocyte to capture spontaneous, localized Ca2+ release events (Ca2+ sparks).
-
Analysis: The frequency of Ca2+ sparks was quantified and normalized to the scan length and duration.
Measurement of Spontaneous Arrhythmogenic Ca2+ Release
-
Pacing Protocol: Cardiomyocytes were electrically field-stimulated at a constant frequency.
-
Cessation of Pacing: Pacing was stopped, and the cells were observed during a 30-second rest period.
-
Data Acquisition: Spontaneous Ca2+ transients or waves occurring during the rest period were recorded using confocal microscopy.
-
Analysis: The number of spontaneous Ca2+ release events per cell during the 30-second pause was quantified.
Discussion and Future Directions
The preclinical data available for this compound in cardiac applications, although limited to a single primary study, are promising. The significant reduction in SR Ca2+ leak in both human and murine cardiomyocytes, without adverse effects on normal Ca2+ cycling and contractility, suggests a favorable therapeutic window.[1] The observed decrease in arrhythmogenic spontaneous Ca2+ release further supports its potential as an antiarrhythmic agent.[1]
However, the lack of in vivo data in animal models of heart failure or arrhythmia is a significant gap in the current preclinical profile of this compound. Future studies should focus on:
-
In vivo efficacy studies: Evaluating the antiarrhythmic and anti-remodeling effects of this compound in established animal models of heart failure (e.g., post-myocardial infarction or pressure overload models).
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the context of cardiac disease models to establish optimal dosing regimens.
-
Electrophysiological studies: Investigating the effects of this compound on cardiac action potential duration and other electrophysiological parameters to fully understand its antiarrhythmic profile.
-
Safety and toxicology studies: Comprehensive assessment of the long-term safety and potential off-target effects of this compound in relevant animal models.
Conclusion
This compound is a potent CaMKII inhibitor with a clear mechanism of action relevant to the pathophysiology of heart failure and arrhythmias. The existing preclinical cellular data provide a strong rationale for its further development for cardiac indications. The completion of the suggested future studies will be critical to fully elucidate its therapeutic potential and pave the way for clinical translation in cardiology.
References
Rimacalib (SMP-114): A Technical Guide on its Attenuation of Sarcoplasmic Reticulum Ca2+ Leak
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sarcoplasmic reticulum (SR) Ca2+ leak, primarily through the cardiac ryanodine receptor (RyR2), is a critical pathophysiological mechanism in the development of cardiac arrhythmias and the progression of heart failure.[1][2] This leak is significantly exacerbated by the hyperactivity of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which phosphorylates RyR2 and increases its open probability during diastole.[3][4] Rimacalib (also known as SMP-114) is an orally bioavailable, potent inhibitor of CaMKII that has demonstrated significant efficacy in reducing SR Ca2+ leak across various preclinical models, including human cardiomyocytes.[1] This document provides a detailed overview of the mechanism of action of this compound, quantitative data on its effects, and the experimental protocols used to ascertain its efficacy.
Core Mechanism: Inhibition of CaMKII-Mediated RyR2 Phosphorylation
Under pathological conditions such as heart failure and atrial fibrillation, CaMKII becomes hyperactive.[3] This activated CaMKII directly phosphorylates RyR2 at the Serine 2814 residue, which leads to a conformational change in the channel.[4] This change increases the channel's sensitivity to cytosolic Ca2+, resulting in a pathological diastolic Ca2+ leak from the SR.[1][4] This leak can deplete SR Ca2+ stores, impairing contractile function, and can also trigger delayed afterdepolarizations (DADs), leading to arrhythmias.[5][6]
This compound functions as an ATP-competitive inhibitor of CaMKII.[7] By blocking the kinase activity of CaMKII, this compound prevents the hyperphosphorylation of RyR2, thereby stabilizing the channel in its closed state during diastole and reducing the pathological Ca2+ leak.[1]
Signaling Pathway Diagram
Caption: this compound inhibits CaMKII, preventing RyR2 phosphorylation and subsequent SR Ca2+ leak.
Quantitative Data on this compound's Efficacy
This compound has been shown to be a potent inhibitor of CaMKII isoforms, with varying IC50 values.[8][9] Its biological effect is a significant reduction in the frequency of Ca2+ sparks, which are the elementary events of SR Ca2+ leak.
Table 1: IC50 Values of this compound for CaMKII Isoforms
| CaMKII Isoform | IC50 Value | Reference |
| CaMKIIα | ~1 µM | [8][9] |
| CaMKIIγ | ~30 µM | [8][9] |
Table 2: Effect of this compound (SMP-114) on SR Ca2+ Leak (Ca2+ Sparks)
| Cell Type | Condition | Ca2+ Spark Frequency (sparks/100 µm/s) | Percent Reduction | Reference |
| Human Atrial Cardiomyocytes | Control | 3.02 ± 0.91 | \multirow{2}{}{76.2%} | \multirow{2}{}{[1]} |
| This compound | 0.72 ± 0.33 | |||
| Human Failing Left Ventricular Cardiomyocytes | Control | 1.69 ± 0.27 | \multirow{2}{}{53.8%} | \multirow{2}{}{[1]} |
| This compound | 0.78 ± 0.23 | |||
| Murine Ventricular Cardiomyocytes | Control | 1.50 ± 0.28 | \multirow{2}{}{80.0%} | \multirow{2}{}{[1]} |
| This compound | 0.30 ± 0.07 |
Table 3: Additional Arrhythmogenic Correlates Affected by this compound
| Parameter | Condition | Value | Percent Change | Reference |
| Spontaneous Ca2+ Release Events | Control | 0.927 ± 0.216 events / 30s | \multirow{2}{}{-61.6%} | \multirow{2}{}{[1]} |
| (per 30s stimulation cessation) | This compound | 0.356 ± 0.109 events / 30s | ||
| Post-Rest Potentiation of Ca2+ Transient Amplitude | Control | 37 ± 4% | \multirow{2}{}{+40.5%} | \multirow{2}{}{[1][8]} |
| (Fura-2) | This compound | 52 ± 5% |
Experimental Protocols
The quantitative assessment of SR Ca2+ leak is primarily achieved through high-resolution confocal microscopy to visualize Ca2+ sparks. An alternative method provides a global measure of the leak by pharmacologically blocking RyR2.
Protocol 1: Measurement of Ca2+ Sparks in Isolated Cardiomyocytes
This is the principal method used to generate the data on this compound's effect on SR Ca2+ leak.[1][10]
1. Cardiomyocyte Isolation:
-
Human or animal cardiac tissue is obtained following approved ethical guidelines.[11]
-
The heart is rapidly excised and cannulated for Langendorff perfusion with a collagenase- and protease-containing solution to digest the extracellular matrix and isolate individual cardiomyocytes.[11]
2. Fluorescent Ca2+ Dye Loading:
-
Isolated cardiomyocytes are incubated with a Ca2+-sensitive fluorescent indicator, typically 5 µmol/L Fluo-4 AM, for approximately 15 minutes at room temperature.[11][12]
-
For drug studies, cardiomyocytes are pre-incubated with the compound of interest (e.g., 10 µM this compound) for at least 15 minutes.[8][9]
3. Confocal Ca2+ Imaging:
-
Cells are placed on a perfusion chamber of a confocal microscope (e.g., Leica TCS SP8) with a 63x oil immersion objective.[11]
-
To normalize SR Ca2+ load, cells are field-stimulated at 1 Hz for 1 minute.[12]
-
Immediately after pacing ceases, line-scan images are acquired along the longitudinal axis of the myocyte at a high temporal resolution (e.g., 400 lines/s) for a duration of 20-30 seconds to record spontaneous diastolic Ca2+ release events.[11][12]
-
Fluo-4 is excited at 488 nm, and emission is collected between 505–530 nm.[11]
4. Data Analysis:
-
The recorded line-scan images are analyzed using specialized software (e.g., a custom-developed program or SparkMaster 2) to detect and quantify Ca2+ sparks.[10][12]
-
Key parameters extracted are Ca2+ spark frequency (normalized to scanning distance and time), amplitude (ΔF/F0), and spatial/temporal characteristics.[11][12]
Workflow Diagram: Ca2+ Spark Measurement
Caption: Workflow for the isolation and analysis of Ca2+ sparks in cardiomyocytes.
Protocol 2: Global SR Ca2+ Leak Measurement (Tetracaine Method)
This alternative method quantifies the total, non-spark-mediated SR Ca2+ leak.[13][14]
1. Cell Preparation and Perfusion:
-
Cardiomyocytes are isolated and loaded with a Ca2+ indicator as described above.
-
Cells are brought to a steady state by electrical stimulation (e.g., 0.5 Hz).[13]
2. Ion Channel Blockade:
-
Following the last stimulus, the superfusate is rapidly switched to a solution containing 0 Na+ and 0 Ca2+ (0 Na/0 Ca). This prevents Ca2+ extrusion via the Na+/Ca2+ exchanger and Ca2+ influx, isolating the intracellular Ca2+ dynamics.[13][14]
-
The cell is allowed to reach a new steady-state resting cytosolic Ca2+ level.
3. RyR2 Inhibition:
-
The 0 Na/0 Ca solution is then switched to one also containing an RyR2 blocker (e.g., 1 mmol/L tetracaine).[13][14]
-
Blocking the diastolic SR Ca2+ leak with tetracaine causes Ca2+ to shift from the cytosol back into the SR, resulting in a measurable drop in resting cytosolic Ca2+ and a corresponding rise in SR Ca2+ content.[14]
4. SR Ca2+ Content Measurement and Calculation:
-
After a steady state is reached with tetracaine, a high concentration of caffeine (e.g., 10 mmol/L) is rapidly applied to release the entire SR Ca2+ content.[13]
-
The magnitude of the caffeine-induced Ca2+ transient is used to quantify the total SR Ca2+ load ([Ca2+]SRT).[13][14]
-
By comparing the shift in cytosolic and SR Ca2+ levels before and after tetracaine application, the total SR Ca2+ leak flux (Jleak) can be calculated.[14]
Conclusion
This compound (SMP-114) effectively reduces pathological sarcoplasmic reticulum Ca2+ leak in both animal models and, crucially, in human cardiac tissue from patients with heart failure.[1] Its mechanism of action, the inhibition of CaMKII, directly targets a central hub in the signaling cascade that leads to RyR2 dysfunction. The quantitative data strongly support its potential as a therapeutic agent for treating arrhythmias and heart failure, conditions where SR Ca2+ leak is a known contributor to the disease phenotype.[1] Further clinical investigation is warranted to translate these promising preclinical findings into human therapies.
References
- 1. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarcoplasmic reticulum Ca2+ leak in heart failure: mere observation or functional relevance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calmodulin kinase II-mediated sarcoplasmic reticulum Ca2+ leak promotes atrial fibrillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CaMKII-dependent phosphorylation of RyR2 promotes targetable pathological RyR2 conformational shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sarcoplasmic reticulum calcium leak contributes to arrhythmia but not to heart failure progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Quantification of Sarcoplasmic Reticulum Ca2+ Release in Primary Ventricular Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biophysics-reports.org [biophysics-reports.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Quantitative assessment of the SR Ca2+ leak-load relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Rimacalib: Chemical Structure, Properties, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimacalib (also known as SMP-114) is a potent and orally bioavailable small molecule inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical data of this compound. It is intended to serve as a technical guide for researchers and professionals in drug development, offering detailed insights into its mechanism of action, pharmacokinetic profile, and effects on inflammatory pathways relevant to diseases such as rheumatoid arthritis. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound with a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide | [1][2] |
| Synonyms | SMP-114 | [3][4][5] |
| CAS Number | 215174-50-8 | [4] |
| Molecular Formula | C22H23FN4O2 | [4] |
| Molecular Weight | 394.44 g/mol | [4] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action: Inhibition of CaMKII
This compound functions as a direct inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a serine/threonine protein kinase that plays a crucial role in various cellular signaling cascades.
In Vitro Kinase Inhibition
This compound has been shown to inhibit the activity of different CaMKII isoforms with varying potency. The half-maximal inhibitory concentrations (IC50) are presented in the table below.
| CaMKII Isoform | IC50 |
| CaMKIIα | ~1 µM |
| CaMKIIγ | ~30 µM |
CaMKII Signaling Pathway
CaMKII is a key downstream effector of calcium signaling. An increase in intracellular calcium leads to the activation of calmodulin (CaM), which in turn binds to and activates CaMKII. Activated CaMKII can then phosphorylate a wide range of substrate proteins, leading to the modulation of various cellular processes, including inflammation. In the context of rheumatoid arthritis, CaMKII is implicated in the signaling pathways that drive the production of pro-inflammatory cytokines in synovial fibroblasts.
Figure 1: Simplified CaMKII signaling pathway and the inhibitory action of this compound.
Preclinical Pharmacokinetics
While comprehensive pharmacokinetic data for this compound in the public domain is limited, it has been described as an orally available compound.[3] The table below summarizes hypothetical preclinical pharmacokinetic parameters in rodents, which are critical for designing in vivo efficacy studies. Note: The following data are illustrative and not based on published studies for this compound.
| Parameter | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |
| This compound | Rat | 10 | Oral | 500 | 2 | 6 | 40 |
| This compound | Mouse | 10 | Oral | 800 | 1 | 4 | 55 |
Efficacy in a Preclinical Model of Rheumatoid Arthritis
This compound has been investigated for its potential therapeutic effects in the context of rheumatoid arthritis.
Effect on Cytokine Production in Rheumatoid Synovial Fibroblasts
A key aspect of rheumatoid arthritis pathology is the overproduction of pro-inflammatory cytokines by synovial fibroblasts. The effect of this compound on the production of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a critical measure of its anti-inflammatory potential. One study investigated the effects of SMP-114 on rheumatoid synovial fibroblasts (RSF) cultured under pro-inflammatory and hypoxic conditions.[6] While this particular study found that SMP-114 did not reduce VEGF production, it highlights the methodology for assessing the impact of CaMKII inhibition on cytokine expression in this cell type.[6]
Experimental Protocols
In Vitro CaMKII Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against CaMKII.
Materials:
-
Recombinant human CaMKIIα or CaMKIIγ
-
ATP
-
Syntide-2 (substrate peptide)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
Radiolabeled ATP ([\gamma-32P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant CaMKII, and the substrate peptide.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP (and [\gamma-32P]ATP if using a radioactive method).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting or luminescence detection).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Figure 2: Workflow for an in vitro CaMKII inhibition assay.
Measurement of Cytokine Inhibition in Rheumatoid Arthritis Synovial Fibroblasts (RASFs)
This protocol describes a method to evaluate the effect of this compound on the production of TNF-α and IL-6 by primary human RASFs.
Materials:
-
Primary human RASFs
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) for stimulation
-
This compound (dissolved in DMSO)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Cell Culture: Culture primary human RASFs in T75 flasks until they reach 80-90% confluency.
-
Seeding: Seed the RASFs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL) for 24 hours.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound and determine the IC50 values.
Figure 3: Workflow for measuring cytokine inhibition in RASFs.
Conclusion
This compound is a promising CaMKII inhibitor with demonstrated in vitro activity and oral availability. Its mechanism of action, targeting a key inflammatory signaling pathway, suggests its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. This technical guide provides a foundational understanding of this compound's chemical and biological properties. Further research, particularly in the areas of in vivo pharmacokinetics and efficacy in various disease models, will be crucial for its continued development. The provided experimental protocols offer a starting point for researchers to further investigate the therapeutic potential of this compound.
References
- 1. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role for CaMKII inhibition in rheumatoid arthritis: effects on HIF-1-induced VEGF production by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimacalib (SMP-114): A Technical Guide to its Inhibition of CaMKII Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimacalib, also known as SMP-114, is an orally available small molecule inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] Initially developed for the treatment of rheumatoid arthritis, where it entered Phase II clinical trials, its mechanism of action has also garnered significant interest for its potential therapeutic applications in cardiac conditions related to sarcoplasmic reticulum (SR) Ca2+ leakage, such as atrial fibrillation and heart failure.[1][2] This document provides a detailed overview of the inhibitory activity of this compound against CaMKII isoforms, experimental protocols for its evaluation, and its role in relevant signaling pathways.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The inhibitory activity of this compound has been characterized against several CaMKII isoforms, revealing a degree of selectivity. The available data indicates a higher potency for the α isoform compared to the γ isoform.
Table 1: this compound (SMP-114) IC50 Values for CaMKII Isoforms
| Isoform | IC50 Value |
| CaMKIIα | ~1 µM |
| CaMKIIγ | ~30 µM |
| CaMKIIβ | Data not publicly available |
| CaMKIIδ | Data not publicly available |
Note: The IC50 values for the CaMKIIβ and CaMKIIδ isoforms are not consistently reported in publicly accessible literature.
Experimental Protocols
Determining the IC50 values of an inhibitor like this compound requires a robust in vitro kinase assay. Below is a representative protocol synthesized from standard biochemical methodologies for measuring CaMKII activity. The exact parameters for generating the specific IC50 values in Table 1 may have differed.
In Vitro CaMKII Kinase Activity Assay (Non-Radioactive HPLC-MS Method)
This method measures the phosphorylation of a specific substrate peptide by CaMKII and quantifies both the substrate and its phosphorylated product using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
1. Reagents and Materials:
-
Recombinant human CaMKII isoforms (α, γ, etc.)
-
CaMKII-specific substrate peptide (e.g., Autocamtide-2, AC-2)
-
Calmodulin (CaM)
-
Adenosine triphosphate (ATP)
-
Calcium Chloride (CaCl2)
-
Magnesium Chloride (MgCl2)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
-
This compound (SMP-114) stock solution (in DMSO)
-
Quenching Solution (e.g., 1% Formic Acid)
-
HPLC-MS system
2. Assay Procedure:
-
Step 1: Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, CaCl2, Calmodulin, and the CaMKII substrate peptide.
-
Step 2: Inhibitor Dilution: Create a serial dilution of this compound in DMSO, followed by a further dilution in the Assay Buffer to achieve the desired final concentrations.
-
Step 3: Enzyme Preparation: Dilute the recombinant CaMKII enzyme to the desired concentration in Assay Buffer.
-
Step 4: Reaction Initiation: In a 96-well plate, combine the reaction mix, the diluted this compound (or DMSO for control wells), and the diluted CaMKII enzyme. Allow a brief pre-incubation period (e.g., 10 minutes) at room temperature.
-
Step 5: Start the Kinase Reaction: Initiate the phosphorylation reaction by adding a solution of ATP and MgCl2 to each well. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Step 6: Reaction Termination: Stop the reaction by adding the Quenching Solution to each well.
-
Step 7: Analysis: Analyze the samples by HPLC-MS to separate and quantify the amounts of the unphosphorylated substrate peptide and the phosphorylated product.
3. Data Analysis:
-
Calculate the percentage of substrate phosphorylation for each this compound concentration relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
References
Unlocking the Therapeutic Potential of Rimacalib: An Early-Stage Research Compendium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research surrounding Rimacalib (SMP-114), a potent and orally bioavailable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Initially investigated for rheumatoid arthritis, this compound has demonstrated significant therapeutic potential in cardiovascular diseases, particularly in mitigating arrhythmias and heart failure.[1][2] This document synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: CaMKII Inhibition
This compound's primary mechanism of action is the inhibition of CaMKII, a crucial enzyme involved in various cellular signaling pathways.[3][4][5] By targeting CaMKII, this compound modulates downstream processes implicated in the pathophysiology of several diseases.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: Inhibitory Activity of this compound against CaMKII Isoforms
| Isoform | IC50 |
| CaMKIIα | ~1 µM |
| CaMKIIγ | ~30 µM |
Source: MedchemExpress.com, GlpBio[3][4][5]
Table 2: Efficacy of this compound in Cardiomyocytes
| Parameter | Control | This compound (10 µM) | Cell Type |
| SR Ca2+ Sparks (sparks/100 µm/s) | 3.02 ± 0.91 | 0.72 ± 0.33 | Human Atrial |
| SR Ca2+ Sparks (sparks/100 µm/s) | 1.69 ± 0.27 | 0.78 ± 0.23 | Failing Human Left Ventricular |
| SR Ca2+ Sparks (sparks/100 µm/s) | 1.50 ± 0.28 | 0.30 ± 0.07 | Murine Ventricular |
| Spontaneous Arrhythmogenic Ca2+ Release Events (events/30s) | 0.927 ± 0.216 | 0.356 ± 0.109 | Murine Ventricular |
| Post-Rest Potentiation of Ca2+-Transient Amplitude (%) | 37 ± 4 | 52 ± 5 | Murine Ventricular |
| Ca2+-Transient Potentiation Improvement | 37.2 ± 4.3% | ~40% improvement | Murine Cardiomyocytes |
| Twitch Amplitude Increase | 97.2 ± 16% | 135.0 ± 15.4% | Murine Cardiomyocytes |
Source: Neef S, et al. Basic Res Cardiol. 2017.[2][3][4]
Experimental Protocols
In Vitro Inhibition Assay for IC50 Determination
A detailed protocol for the specific in vitro kinase assays used to determine the IC50 values for this compound against different CaMKII isoforms is not publicly available in the reviewed literature. However, a general methodology for such an assay would typically involve:
-
Reagents: Recombinant human CaMKII isoforms (α, γ), a suitable substrate peptide (e.g., Autocamtide-2), ATP (radiolabeled or with a detection-compatible modification), and the inhibitor (this compound) at varying concentrations.
-
Procedure:
-
The kinase, substrate, and inhibitor are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like scintillation counting for radiolabeled ATP or fluorescence/luminescence-based assays.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cardiomyocyte Isolation and Pre-incubation with this compound
The following protocol was used for studying the effects of this compound on cardiomyocytes:
-
Pre-incubation: The isolated cardiomyocytes were pre-incubated with this compound at a concentration of 10 µM for at least 15 minutes.[3][4][5]
-
Methods of Incubation:
Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Leak
The assessment of SR Ca2+ leak was performed by quantifying Ca2+ sparks. While the specific detailed methodology from the cited study is not fully provided, a typical approach involves:
-
Ca2+ Imaging: Cardiomyocytes are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Confocal Microscopy: A line-scan confocal microscope is used to record localized, spontaneous Ca2+ release events from the SR, which appear as "sparks."
-
Data Analysis: The frequency of Ca2+ sparks (sparks per unit length per unit time) is quantified in the absence and presence of this compound to determine its effect on SR Ca2+ leak.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Cardiomyocytes
The following diagram illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects in cardiomyocytes by inhibiting CaMKII and reducing SR Ca2+ leak.
References
- 1. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Rimacalib in Cardiac Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimacalib, also known as SMP-114, is a novel, orally bioavailable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] Emerging research has identified CaMKII as a critical mediator of sarcoplasmic reticulum (SR) Ca2+ leak, a key factor in the pathophysiology of both atrial and ventricular arrhythmias, as well as heart failure remodeling.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical cardiac arrhythmia models, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
In cardiac myocytes, CaMKII can become pathologically activated, leading to the phosphorylation of the ryanodine receptor (RyR2), the primary Ca2+ release channel on the SR. This phosphorylation increases the open probability of RyR2, resulting in a diastolic "leak" of Ca2+ from the SR into the cytosol. This aberrant Ca2+ release can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias.
This compound exerts its anti-arrhythmic effect by directly inhibiting CaMKII. This prevents the hyperphosphorylation of RyR2, thereby reducing the SR Ca2+ leak and suppressing spontaneous arrhythmogenic Ca2+ release events.[1] A significant advantage of this compound is its ability to mitigate these pro-arrhythmic events without compromising normal excitation-contraction coupling, such as systolic Ca2+ release and myocyte contractility.[1]
Data Presentation
The following table summarizes the quantitative effects of this compound on key electrophysiological parameters as reported in preclinical studies.
| Parameter | Cell/Tissue Type | Condition | Control | This compound (Concentration) | Percentage Change | Reference |
| SR Ca2+ Sparks | Human Atrial Cardiomyocytes | N/A | 3.02 ± 0.91 sparks/100 µm/s | 0.72 ± 0.33 sparks/100 µm/s (Concentration not specified) | -76.16% | [1] |
| SR Ca2+ Sparks | Human Failing Left Ventricular Cardiomyocytes | Heart Failure | 1.69 ± 0.27 sparks/100 µm/s | 0.78 ± 0.23 sparks/100 µm/s (Concentration not specified) | -53.85% | [1] |
| SR Ca2+ Sparks | Murine Ventricular Cardiomyocytes | N/A | 1.50 ± 0.28 sparks/100 µm/s | 0.30 ± 0.07 sparks/100 µm/s (Concentration not specified) | -80.00% | [1] |
| Spontaneous Arrhythmogenic Ca2+ Release | Not specified | N/A | 0.927 ± 0.216 events per 30s | 0.356 ± 0.109 events per 30s (Concentration not specified) | -61.59% | [1] |
Signaling Pathway
Caption: Signaling pathway of this compound in cardiac myocytes.
Experimental Protocols
Protocol 1: Isolation of Ventricular Myocytes
This protocol describes the isolation of ventricular myocytes from a murine model, a common in vitro system for studying cardiac electrophysiology.
Materials:
-
Langendorff perfusion system
-
Collagenase type II solution
-
Krebs-Henseleit buffer (KHB)
-
Calcium-free KHB
-
Murine heart
-
Standard surgical tools
Method:
-
Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Retrogradely perfuse the heart with calcium-free KHB for 5 minutes to wash out the blood.
-
Switch the perfusion to KHB containing collagenase type II and perfuse until the heart becomes flaccid (approximately 10-15 minutes).
-
Remove the heart from the cannula and gently tease the ventricular tissue apart in a petri dish containing KHB.
-
Filter the cell suspension through a nylon mesh to remove large tissue debris.
-
Allow the myocytes to settle by gravity for 10 minutes.
-
Carefully remove the supernatant and resuspend the cell pellet in fresh KHB with gradually increasing calcium concentrations.
-
Isolated myocytes are now ready for electrophysiological studies.
Protocol 2: Measurement of Sarcoplasmic Reticulum Ca2+ Sparks
This protocol details the methodology for quantifying SR Ca2+ sparks in isolated cardiomyocytes, a direct measure of SR Ca2+ leak.
Materials:
-
Isolated cardiomyocytes (from Protocol 1)
-
Confocal microscope equipped for line-scan imaging
-
Fluo-4 AM calcium indicator dye
-
Laminin-coated coverslips
-
Tyrode's solution
-
This compound stock solution
Method:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere for at least one hour.
-
Load the cells with Fluo-4 AM by incubating them in Tyrode's solution containing the dye for 20-30 minutes at room temperature.
-
Wash the cells with fresh Tyrode's solution to remove excess dye.
-
Mount the coverslip on the stage of the confocal microscope.
-
Acquire line-scan images along the longitudinal axis of a quiescent cardiomyocyte.
-
Record baseline Ca2+ spark activity for a defined period (e.g., 10 seconds).
-
Perfuse the cells with Tyrode's solution containing the desired concentration of this compound.
-
After a sufficient incubation period (e.g., 10-15 minutes), acquire post-treatment line-scan images from the same or a similar cardiomyocyte.
-
Analyze the line-scan images using specialized software to identify and quantify Ca2+ sparks (frequency, amplitude, duration, and width).
-
Compare the Ca2+ spark frequency before and after this compound treatment to determine its effect on SR Ca2+ leak.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect.
Conclusion
This compound presents a promising therapeutic strategy for cardiac arrhythmias by targeting the fundamental mechanism of CaMKII-mediated SR Ca2+ leak. The provided protocols offer a framework for researchers to investigate the efficacy of this compound and similar CaMKII inhibitors in relevant preclinical models. The ability of this compound to reduce arrhythmogenic Ca2+ events without impairing normal cardiac function underscores its potential as a novel anti-arrhythmic agent. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.
References
Application of Rimacalib in human induced pluripotent stem cell (hiPSC) cardiomyocyte research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a powerful in vitro model for cardiovascular disease modeling, drug discovery, and cardiotoxicity screening.[1][2][3][4] These cells can recapitulate key electrophysiological and contractile properties of human cardiomyocytes, offering a patient-specific platform for research.[1][5][6] Rimacalib (also known as SMP-114) is a novel, orally available inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[7][8] CaMKII is a critical signaling molecule in cardiomyocytes, and its over-activation is implicated in various cardiovascular pathologies, including arrhythmias and heart failure, primarily through the induction of sarcoplasmic reticulum (SR) Ca2+ leak.[5][8][9] This document provides detailed application notes and protocols for the use of this compound in hiPSC-CM research.
Mechanism of Action
This compound is an inhibitor of CaMKII, with IC50 values of approximately 1 μM for CaMKIIα to around 30 μM for CaMKIIγ.[7] In cardiomyocytes, CaMKIIδ is the predominant isoform.[9] Pathological activation of CaMKII leads to hyperphosphorylation of the ryanodine receptor 2 (RyR2), resulting in diastolic Ca2+ leak from the sarcoplasmic reticulum. This Ca2+ leak can trigger delayed afterdepolarizations (DADs) and subsequent arrhythmias.[5][8] this compound, by inhibiting CaMKII, is expected to reduce RyR2 phosphorylation, thereby mitigating SR Ca2+ leak and its pro-arrhythmic consequences.[8]
Applications in hiPSC-Cardiomyocyte Research
The primary application of this compound in hiPSC-CM research is in the study and potential therapeutic intervention of cardiac arrhythmias and heart failure models.
-
Modeling and Rescue of Arrhythmogenic Phenotypes: hiPSC-CMs derived from patients with genetic arrhythmia syndromes, such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), can replicate the disease phenotype in vitro, including the occurrence of DADs.[1][5] this compound can be used to investigate the role of CaMKII in these patient-specific models and to assess its potential as a therapeutic agent to rescue the arrhythmic phenotype.[5]
-
Investigation of Calcium Handling Abnormalities: In conditions like heart failure, altered CaMKII activity contributes to impaired calcium handling.[8] this compound can be used as a tool to dissect the contribution of CaMKII to these abnormalities in hiPSC-CM models of heart failure.
-
Cardiotoxicity Screening: this compound can be used as a reference compound in cardiotoxicity assays to investigate the role of CaMKII in drug-induced arrhythmias.
Quantitative Data
The following table summarizes quantitative data for this compound from studies on human and murine cardiomyocytes. Note: These values should be used as a starting point for optimization in hiPSC-CM experiments, as the specific effective concentrations may vary depending on the hiPSC-CM line and differentiation protocol.
| Parameter | Cell Type | Value | Reference |
| IC50 (CaMKIIα) | N/A | ~1 µM | [7] |
| IC50 (CaMKIIγ) | N/A | ~30 µM | [7] |
| SR Ca2+ Sparks (Sparks/100 µm/s) | Human Atrial Cardiomyocytes | Control: 3.02 ± 0.91, this compound: 0.72 ± 0.33 | [8] |
| SR Ca2+ Sparks (Sparks/100 µm/s) | Failing Human Left Ventricular Cardiomyocytes | Control: 1.69 ± 0.27, this compound: 0.78 ± 0.23 | [8] |
| SR Ca2+ Sparks (Sparks/100 µm/s) | Murine Ventricular Cardiomyocytes | Control: 1.50 ± 0.28, this compound: 0.30 ± 0.07 | [8] |
| Spontaneous Ca2+ Release (Events/30s) | Murine Ventricular Cardiomyocytes | Control: 0.927 ± 0.216, this compound: 0.356 ± 0.109 | [8] |
| Post-rest Potentiation of Ca2+ Transient Amplitude (%) | Murine Ventricular Cardiomyocytes | Control: 37 ± 4, this compound: 52 ± 5 | [8] |
Experimental Protocols
The following are representative protocols for the application of this compound in hiPSC-CM research. These should be adapted and optimized for specific experimental needs.
Protocol 1: General Culture of hiPSC-Cardiomyocytes
This protocol outlines the basic steps for culturing hiPSC-CMs for subsequent experiments.
Materials:
-
Cryopreserved hiPSC-CMs
-
Plating medium (e.g., RPMI 1640 with B27 supplement and 10% FBS)
-
Maintenance medium (e.g., RPMI 1640 with B27 supplement)
-
Fibronectin or Matrigel-coated culture plates
-
37°C, 5% CO2 incubator
Procedure:
-
Thaw cryopreserved hiPSC-CMs according to the manufacturer's instructions.
-
Plate the cells onto fibronectin or Matrigel-coated plates at a desired density in plating medium.
-
Incubate at 37°C, 5% CO2.
-
After 24-48 hours, replace the plating medium with maintenance medium.
-
Change the maintenance medium every 2-3 days.
-
Allow the cells to mature for at least 14-21 days before initiating experiments, as calcium handling properties mature over time in culture.[10]
Protocol 2: Assessment of this compound's Effect on Calcium Transients
This protocol describes how to measure changes in intracellular calcium dynamics in hiPSC-CMs in response to this compound.
Materials:
-
Mature hiPSC-CMs cultured on glass-bottom dishes
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Tyrode's solution (or similar physiological buffer)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with calcium imaging capabilities
Procedure:
-
Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) with Pluronic F-127 (e.g., 0.02%) in Tyrode's solution.
-
Wash the hiPSC-CMs once with Tyrode's solution.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with Tyrode's solution to remove excess dye.
-
Acquire baseline calcium transients by electrically pacing the cells at a physiological frequency (e.g., 1 Hz).
-
Prepare working concentrations of this compound in Tyrode's solution from the stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all conditions, including the vehicle control.
-
Add the vehicle control (Tyrode's solution with DMSO) to the cells and record calcium transients after an appropriate equilibration period (e.g., 15-30 minutes).
-
Wash the cells and add the desired concentration of this compound.
-
After incubation with this compound (e.g., 15-30 minutes), record calcium transients again.
-
Analyze the recorded calcium transients for parameters such as amplitude, decay kinetics (tau), and the frequency of spontaneous calcium release events.
Protocol 3: Electrophysiological Assessment of this compound's Effect
This protocol outlines the use of a microelectrode array (MEA) system to measure changes in the field potential of hiPSC-CMs treated with this compound.
Materials:
-
Mature hiPSC-CMs cultured on an MEA plate
-
MEA recording system
-
This compound stock solution (in DMSO)
-
Maintenance medium
Procedure:
-
Plate hiPSC-CMs on an MEA plate and culture until a stable, spontaneously beating syncytium is formed.
-
Record baseline field potentials from each well.
-
Prepare working concentrations of this compound in maintenance medium.
-
Add the vehicle control (maintenance medium with DMSO) to the control wells.
-
Add the this compound solutions to the treatment wells.
-
Allow for an equilibration period (e.g., 30 minutes) and then record the field potentials at various time points.
-
Analyze the data for changes in beat rate, field potential duration (FPD), and the occurrence of arrhythmic events.
Visualizations
Signaling Pathway of CaMKII Inhibition by this compound
Caption: CaMKII activation and inhibition by this compound in cardiomyocytes.
Experimental Workflow for Assessing this compound in hiPSC-CMs
Caption: Workflow for evaluating this compound's effects on hiPSC-CMs.
Logical Relationship of this compound's Therapeutic Hypothesis
Caption: Therapeutic hypothesis for this compound in CaMKII-mediated arrhythmias.
References
- 1. hiPSC-Derived Cardiac Tissue for Disease Modeling and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiPSC-derived cardiomyocytes as a model to study the role of small-conductance Ca2+-activated K+ (SK) ion channel variants associated with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iPSC-Derived Cardiomyocytes in Inherited Cardiac Arrhythmias: Pathomechanistic Discovery and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. CaMKII inhibition rectifies arrhythmic phenotype in a patient-specific model of catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparable Calcium Handling Of Human iPSC-derived Cardiomyocytes Generated By Multiple Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rimacalib Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimacalib, also known as SMP-114, is a potent and orally bioavailable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1] CaMKII is a key signaling molecule implicated in the pathophysiology of various diseases, including rheumatoid arthritis and cardiovascular conditions such as heart failure.[2][3][4][5][6] In cardiac myocytes, CaMKII is involved in the regulation of excitation-contraction coupling and transcriptional pathways associated with hypertrophy and apoptosis.[2][6] In rheumatoid arthritis, CaMKII signaling is linked to inflammatory processes within synovial fibroblasts. This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models of these diseases.
Due to the limited availability of specific in vivo administration data for this compound (SMP-114) in the public domain, this document provides representative protocols and data based on a structurally and functionally similar orally available CaMKII inhibitor, RA608, to guide researchers in designing their studies.[7][8]
Data Presentation
The following tables summarize representative pharmacokinetic data for an orally administered CaMKII inhibitor in mice, which can be used as a reference for designing studies with this compound.
Table 1: Representative Pharmacokinetic Parameters of an Oral CaMKII Inhibitor (RA608) in Mice After a Single Oral Dose [7]
| Parameter | 10 mg/kg Dose | 30 mg/kg Dose |
| Cmax (Maximum Plasma Concentration) | ~1.2 µg/mL (~2.2 µM) | ~2.4 µg/mL (~4.4 µM) |
| Tmax (Time to Reach Cmax) | 1 hour | 2 hours |
| T½ (Elimination Half-life) | 7.4 hours | 6.9 hours |
| Absolute Bioavailability | ~100% | ~100% |
Table 2: Representative In Vivo Efficacy of an Oral CaMKII Inhibitor (RA608) in a Mouse Model of Heart Failure (Transverse Aortic Constriction) [7][8]
| Treatment Group | Ejection Fraction (%) at 3 Weeks Post-TAC |
| Vehicle | 34.9 ± 2.6 |
| RA608 (by oral gavage for 7 days, starting 2 weeks post-TAC) | 46.1 ± 3.7 |
Table 3: Representative In Vivo Efficacy of an Oral CaMKII Inhibitor (RA608) on Arrhythmia Inducibility in CaMKIIδ Transgenic Mice [7][8]
| Arrhythmia | Vehicle | RA608 (single oral dose) |
| Atrial Fibrillation Induction | 6/6 mice | 1/7 mice |
| Ventricular Tachycardia Induction | 6/7 mice | 2/7 mice |
Signaling Pathways
The following diagrams illustrate the CaMKII signaling pathway in cardiomyocytes and synovial fibroblasts.
Experimental Protocols
Animal Models
1. Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis)
-
Species and Strain: DBA/1 mice are highly susceptible.
-
Induction:
-
Primary immunization: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail.
-
Booster immunization: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at a different site.
-
-
Disease Assessment: Monitor mice for signs of arthritis, including paw swelling (measured with calipers), erythema, and joint rigidity. A clinical scoring system (e.g., 0-4 for each paw) is typically used to quantify disease severity.
2. Transverse Aortic Constriction (TAC) in Mice (Model for Heart Failure)
-
Species and Strain: C57BL/6 mice are commonly used.
-
Procedure:
-
Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the brachiocephalic and left common carotid arteries with a suture tied around a needle of a specific gauge (e.g., 27-gauge) to create a defined stenosis.
-
Remove the needle to leave a constricted aorta.
-
-
Disease Assessment: Monitor cardiac function using echocardiography to measure parameters such as ejection fraction, fractional shortening, and ventricular dimensions. Cardiac hypertrophy can be assessed by heart weight to body weight ratio and histological analysis.
Drug Administration Protocol (Based on Oral Gavage)
This protocol provides a general guideline for the oral administration of this compound. The exact dosage and vehicle should be optimized for your specific experimental needs.
Materials:
-
This compound (SMP-114)
-
Vehicle (e.g., 10% DMSO in corn oil, or 0.5% methylcellulose in sterile water)[1][9]
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. For a 10% DMSO in corn oil vehicle, first dissolve the this compound in DMSO and then add the corn oil. Vortex thoroughly to ensure a homogenous suspension or solution. For a methylcellulose vehicle, gradually add the methylcellulose to heated water while stirring, then cool. Add the this compound to the cooled vehicle and mix well.
-
Prepare a fresh dosing solution for each day of administration.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the correct volume of the dosing solution to administer.
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach. Avoid entering the trachea.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Dosage (Representative):
Based on studies with a similar oral CaMKII inhibitor, a starting dose range of 10-30 mg/kg , administered once daily by oral gavage, is a reasonable starting point for efficacy studies.[7] Dose-ranging studies are recommended to determine the optimal dose for your specific model and experimental endpoint.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study involving oral administration of this compound.
Safety and Toxicity
There is limited publicly available information on the in vivo toxicity of this compound. As with any investigational compound, it is crucial to conduct preliminary dose-range finding studies to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. During these studies, animals should be closely monitored for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities. For long-term studies, periodic hematology and clinical chemistry analysis, as well as terminal histopathology of major organs, are recommended to assess organ-specific toxicity.
Conclusion
This compound holds promise as a therapeutic agent for diseases driven by CaMKII overactivity. The protocols and information provided in this document offer a foundation for researchers to design and execute in vivo animal studies to further investigate the efficacy and mechanism of action of this compound. Due to the lack of specific published data for this compound, the provided quantitative data and protocols are based on a representative compound and should be adapted and optimized for specific experimental conditions. Careful dose selection, appropriate animal models, and thorough monitoring are essential for obtaining robust and reproducible results.
References
- 1. nuvisan.com [nuvisan.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. CaMKII in myocardial hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oral Ca/calmodulin‐dependent kinase II inhibitor RA608 improves contractile function and prevents arrhythmias in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oral Ca/calmodulin-dependent kinase II inhibitor RA608 improves contractile function and prevents arrhythmias in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Rimacalib's Effect on Ca2+ Sparks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca2+) sparks are localized, transient releases of Ca2+ from the sarcoplasmic reticulum (SR) through ryanodine receptor (RyR) channels. In cardiomyocytes, these events are the elementary building blocks of global Ca2+ transients that trigger muscle contraction. Dysregulation of Ca2+ spark activity, often manifested as an increase in spark frequency, is associated with pathological conditions such as heart failure and arrhythmias.
Rimacalib (also known as SMP-114) is an orally available inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] CaMKII is a key signaling molecule that, under pathological conditions, can become constitutively active and phosphorylate RyR2 channels at the S2814 site.[3][4] This phosphorylation increases the open probability of RyR2, leading to an increase in diastolic SR Ca2+ leak, which is observed as a higher frequency of Ca2+ sparks.[3][4] this compound, by inhibiting CaMKII, has been shown to reduce this SR Ca2+ leak.[2]
These application notes provide a detailed protocol for assessing the effects of this compound on Ca2+ spark parameters in isolated cardiomyocytes using laser scanning confocal microscopy.
Signaling Pathway of CaMKII-Mediated RyR2 Phosphorylation
The following diagram illustrates the signaling pathway leading to CaMKII-mediated increases in Ca2+ spark frequency and the inhibitory action of this compound.
Caption: CaMKII activation and RyR2 phosphorylation pathway leading to increased Ca2+ sparks, and its inhibition by this compound.
Quantitative Data Summary
The primary and most consistently reported effect of this compound is a significant reduction in Ca2+ spark frequency. Data on other spark parameters such as amplitude, duration, and width are less available for this compound specifically. The tables below summarize the known effects of this compound (SMP-114) on Ca2+ spark frequency and provide reference data on the effects of other CaMKII inhibitors on a broader range of spark parameters.
Table 1: Effect of this compound (SMP-114) on Ca2+ Spark Frequency
| Cell Type | Condition | Control (sparks/100 µm/s) | This compound (10 µM) (sparks/100 µm/s) | Percent Reduction | Reference |
| Human Atrial Myocytes | Atrial Fibrillation | 3.02 ± 0.91 | 0.72 ± 0.33 | ~76% | [2] |
| Human Ventricular Myocytes | Heart Failure | 1.69 ± 0.27 | 0.78 ± 0.23 | ~54% | [2] |
| Murine Ventricular Myocytes | Normal | 1.50 ± 0.28 | 0.30 ± 0.07 | 80% | [2] |
Table 2: General Effects of CaMKII Inhibition on Ca2+ Spark Parameters (Reference Data)
| Parameter | Effect of CaMKII Inhibition | Notes | Reference |
| Frequency | Significantly Decreased | Consistent finding across various CaMKII inhibitors. | [2] |
| Amplitude (ΔF/F0) | No Significant Change | Observed with the CaMKII inhibitor AIP in human dilated cardiomyopathy. | [5] |
| Width (FWHM) | Decreased | Observed with the CaMKII inhibitor AIP in human dilated cardiomyopathy. | [5] |
| Duration (FDHM) | Decreased | Observed with the CaMKII inhibitor AIP in human dilated cardiomyopathy. | [5] |
FWHM: Full Width at Half Maximum; FDHM: Full Duration at Half Maximum.
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on Ca2+ sparks in isolated cardiomyocytes.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on Ca2+ sparks.
Cardiomyocyte Isolation
Ventricular myocytes can be isolated from adult mouse, rat, or rabbit hearts by enzymatic digestion. Standard protocols involving Langendorff perfusion with collagenase and protease are widely used. For human tissue, small biopsies can be enzymatically dissociated.
Fluorescent Ca2+ Indicator Loading
-
Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Loading: Resuspend isolated cardiomyocytes in a Tyrode's solution (or other appropriate physiological salt solution) containing 5-10 µM Fluo-4 AM.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 20-30 minutes to allow for dye loading.[6]
-
De-esterification: After loading, centrifuge the cells at a low speed, remove the supernatant, and resuspend the cell pellet in a dye-free Tyrode's solution. Allow an additional 20-30 minutes for complete de-esterification of the AM ester.[6]
This compound Treatment
Cardiomyocytes should be pre-incubated with this compound (e.g., 10 µM) for at least 15 minutes before recording post-treatment Ca2+ sparks.[7] This can be done by adding this compound to the experimental solution.
Confocal Microscopy and Data Acquisition
-
Microscope Setup: Use a laser scanning confocal microscope equipped with a high numerical aperture oil-immersion objective (e.g., 60x or 63x, NA ≥ 1.3).
-
Excitation/Emission: For Fluo-4, use the 488 nm laser line for excitation and collect emission signals above 505 nm.[6]
-
Line-Scan Imaging: To capture the rapid kinetics of Ca2+ sparks, use the line-scan (x-t) mode. A scan line is repeatedly scanned along the longitudinal axis of the myocyte at a high temporal resolution (typically 1-2 milliseconds per line).[6]
-
Recording Protocol:
-
Place a coverslip with adherent cardiomyocytes in a perfusion chamber on the microscope stage.
-
Identify a quiescent, rod-shaped myocyte with clear striations.
-
Record baseline spontaneous Ca2+ sparks for a defined period (e.g., 30-60 seconds).
-
Perfuse the chamber with the experimental solution containing this compound.
-
After the incubation period, record Ca2+ sparks from the same cell or a different cell from the same batch.
-
Data Analysis
Specialized software (e.g., ImageJ with appropriate plugins, or custom-written routines in MATLAB or Python) is used to automatically or semi-automatically detect and analyze Ca2+ sparks from the line-scan images.
Caption: Logical flow of Ca2+ spark data analysis.
The key parameters to quantify are:
-
Frequency: The number of sparks detected per unit length of the scan line per unit time (e.g., sparks / 100 µm / s).
-
Amplitude: The peak fluorescence intensity of the spark (F) relative to the baseline fluorescence (F0), expressed as ΔF/F0.
-
Full Duration at Half Maximum (FDHM): The duration of the spark at 50% of its peak amplitude, measuring the temporal extent.
-
Full Width at Half Maximum (FWHM): The spatial width of the spark at 50% of its peak amplitude, measuring the spatial spread.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on CaMKII-mediated Ca2+ sparks in cardiomyocytes. The primary expected outcome is a significant reduction in Ca2+ spark frequency, which serves as a direct measure of the reduction in diastolic SR Ca2+ leak. By following these detailed methodologies, researchers can effectively quantify the therapeutic potential of this compound and similar compounds in mitigating pathological Ca2+ handling in cardiac cells.
References
- 1. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+ sparks and Ca2+ waves in saponin-permeabilized rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CaMKII inhibition targeted to the sarcoplasmic reticulum inhibits frequency dependent acceleration of relaxation and Ca2+ current facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols for Rimacalib (SMP-114)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and application of Rimacalib (SMP-114), a potent and orally available inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Adherence to these guidelines is crucial for ensuring experimental accuracy, reproducibility, and laboratory safety.
Introduction to this compound (SMP-114)
This compound (also known as SMP-114) is a selective inhibitor of CaMKII, a key serine/threonine kinase involved in a multitude of cellular processes. Dysregulation of CaMKII is implicated in various pathological conditions, including cardiovascular diseases and inflammatory disorders such as rheumatoid arthritis.[1] this compound has demonstrated potential in preclinical studies to mitigate these conditions by modulating CaMKII activity.[1] Its primary mechanism of action involves the inhibition of CaMKII, with varying potencies against different isoforms.[2]
Physicochemical and Storage Properties
Proper storage and handling of this compound are paramount to maintaining its stability and activity.
Table 1: Physicochemical Properties of this compound (SMP-114)
| Property | Value |
| Molecular Formula | C22H23FN4O2 |
| Molecular Weight | 394.45 g/mol [3] |
| Appearance | Solid powder[3] |
| Purity | >98% |
| CAS Number | 215174-50-8 |
Table 2: Storage and Stability of this compound (SMP-114)
| Form | Storage Temperature | Duration | Notes |
| Solid | 0 - 4°C | Short-term (days to weeks) | Keep dry and dark.[3] |
| -20°C | Long-term (months to years) | Keep dry and dark.[3] | |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Safety and Handling Precautions
Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.
-
Disposal: Dispose of unused compound and solutions according to local regulations for chemical waste.
For comprehensive safety information, refer to the Safety Data Sheet (SDS).
Experimental Protocols
Preparation of Stock Solutions
This compound is readily soluble in dimethyl sulfoxide (DMSO).
Protocol 4.1.1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 ml of a 10 mM stock solution, weigh 3.94 mg of this compound (Molecular Weight = 394.44 g/mol ).
-
Dissolving: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Solubilization: To aid dissolution, you can gently vortex the solution. If necessary, warm the tube to 37°C and sonicate in an ultrasonic bath for a short period until the solution is clear.[2]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C as indicated in Table 2.
Table 3: Solubility of this compound (SMP-114)
| Solvent | Solubility |
| DMSO | 125 mg/mL (316.90 mM)[2] |
In Vitro Cellular Assays
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.
Protocol 4.2.1: Treatment of Cardiomyocytes with this compound
This protocol is adapted from a study on the effects of this compound on cardiomyocytes.[2]
-
Cell Culture: Plate cardiomyocytes at the desired density and allow them to adhere and stabilize according to your standard cell culture protocol.
-
Preparation of Working Solution: Dilute the this compound DMSO stock solution to the final desired concentration in the appropriate cell culture medium. For example, to achieve a final concentration of 10 µM in 1 ml of medium, add 1 µl of a 10 mM stock solution. It is crucial to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
-
Pre-incubation: Pre-incubate the cardiomyocytes with the this compound-containing medium for at least 15 minutes before proceeding with your experimental measurements (e.g., calcium imaging or patch-clamp experiments).[2]
-
Experimentation: Perform your planned cellular analysis.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of CaMKII. The activation of CaMKII is a critical step in many calcium-dependent signaling pathways. An increase in intracellular calcium leads to the formation of a Ca2+/Calmodulin complex, which then binds to and activates CaMKII. Activated CaMKII can then phosphorylate a variety of downstream target proteins, leading to diverse cellular responses.
Caption: CaMKII signaling pathway and inhibition by this compound.
Experimental Workflow for In Vitro Inhibition Studies
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: Workflow for in vitro cell-based assays with this compound.
References
Troubleshooting & Optimization
Troubleshooting Rimacalib Insolubility: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Rimacalib in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound has low solubility in aqueous solutions. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3] It is highly soluble in DMSO, up to 125 mg/mL (316.90 mM).[1][2] For cellular experiments, a final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q2: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds like this compound. To avoid this, consider the following:
-
Use of Co-solvents: For in vivo and some in vitro applications, a co-solvent system is highly recommended. Formulations containing PEG300, Tween-80, and saline have been shown to yield clear solutions.[4]
-
Use of Solubilizing Agents: Encapsulating agents like SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) can significantly improve the aqueous solubility of poorly soluble compounds and are a viable option for formulating this compound.[4]
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[4] However, be cautious with temperature-sensitive compounds.
-
Final Concentration: Ensure that the final concentration of this compound in your aqueous medium does not exceed its solubility limit in that specific buffer system.
Q3: What are some established formulations to improve this compound's solubility for in vivo studies?
A3: Several co-solvent formulations have been successfully used to dissolve this compound for in vivo experiments, achieving a concentration of at least 2.08 mg/mL (5.27 mM).[4] These typically involve a multi-step mixing process:
-
DMSO/PEG300/Tween-80/Saline: A common formulation involves dissolving this compound in DMSO first, followed by the sequential addition of PEG300, Tween-80, and finally saline.[4]
-
DMSO/SBE-β-CD in Saline: Another effective method is to prepare a stock solution in DMSO and then dilute it into an aqueous solution containing SBE-β-CD.[4]
-
DMSO/Corn Oil: For certain applications, a simple mixture of a DMSO stock solution with corn oil can also provide a clear solution.[4]
Q4: How should I store my this compound stock solutions?
A4: Once prepared in a suitable solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 125 mg/mL | 316.90 mM | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use a fresh vial.[4] |
| Ethanol | 16.67 mg/mL | 42.26 mM | Ultrasonic assistance may be needed.[4] |
| Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.08 mg/mL | ≥ 5.27 mM | Results in a clear solution.[4] |
| Co-solvent (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 2.08 mg/mL | ≥ 5.27 mM | Results in a clear solution.[4] |
| Co-solvent (10% DMSO, 90% Corn Oil) | ≥ 2.08 mg/mL | ≥ 5.27 mM | Results in a clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-Solvent System (for in vivo use)
This protocol is adapted from established methods for formulating poorly soluble compounds for animal studies.[4]
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (sterile)
-
Sterile tubes and syringes
Procedure:
-
Prepare a Concentrated Stock in DMSO: Weigh the desired amount of this compound and dissolve it in the appropriate volume of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
Add PEG300: In a separate sterile tube, add the required volume of PEG300 (40% of the final volume). Slowly add the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: To the DMSO/PEG300 mixture, add Tween-80 (5% of the final volume) and mix until a homogenous solution is achieved.
-
Final Dilution with Saline: Finally, add saline (45% of the final volume) to the mixture to reach the desired final concentration. Mix gently but thoroughly. The resulting solution should be clear.
Protocol 2: General "Shake-Flask" Method for Solubility Determination
This is a standard method to determine the equilibrium solubility of a compound in a specific buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Small glass vials with screw caps
-
Shaker or rotator set to a constant temperature (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add Excess Compound: Add an excess amount of this compound powder to a glass vial (enough that some solid will remain undissolved).
-
Add Buffer: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibrate: Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Collection: After equilibration, carefully remove the vial and let any undissolved solid settle.
-
Filtration: Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate as necessary and analyze the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
Visualizing the Mechanism of Action and Troubleshooting
This compound's Mechanism of Action: CaMKII Signaling Pathway
This compound is an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][4] CaMKII is a key signaling protein involved in various cellular processes. Upon an increase in intracellular calcium (Ca2+), Ca2+ binds to calmodulin (CaM), and this complex then activates CaMKII. Activated CaMKII can then phosphorylate a variety of downstream targets, leading to diverse cellular responses. By inhibiting CaMKII, this compound can modulate these downstream effects.
References
Navigating CaMKII Inhibition: A Technical Guide to Optimizing Rimacalib Incubation Time
For researchers, scientists, and drug development professionals utilizing Rimacalib for CaMKII inhibition, achieving maximal and reproducible results hinges on the precise optimization of experimental parameters. This technical support guide provides a comprehensive resource for troubleshooting and refining your experimental workflow, with a specific focus on determining the optimal incubation time for maximal CaMKII inhibition.
This guide, presented in a user-friendly question-and-answer format, directly addresses common challenges and provides detailed experimental protocols. All quantitative data is summarized in clear, comparative tables, and key concepts are visualized through diagrams to enhance understanding.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound with CaMKII?
A1: Based on published literature, a pre-incubation time of at least 15 minutes has been used in cellular assays with cardiomyocytes.[1][2] However, the optimal incubation time can vary depending on the experimental system (e.g., purified enzyme vs. cell lysate), the specific CaMKII isoform, and the concentrations of ATP and the substrate. For in vitro kinase assays, a systematic time-course experiment is strongly recommended to determine the minimal incubation time required to reach maximal inhibition.
Q2: How does ATP concentration affect the apparent potency (IC50) and optimal incubation time of this compound?
A2: this compound is an ATP-competitive inhibitor.[3][4] This means it binds to the same site on CaMKII as ATP. Consequently, a higher concentration of ATP in your assay will require a higher concentration of this compound to achieve the same level of inhibition, effectively increasing the apparent IC50 value. While the direct effect of ATP concentration on the rate of inhibition (and thus optimal incubation time) is not extensively documented for this compound specifically, for ATP-competitive inhibitors in general, reaching binding equilibrium may take longer at higher ATP concentrations due to increased competition. It is crucial to maintain a consistent ATP concentration across all experiments when comparing results.
Q3: Can the choice of CaMKII substrate influence the incubation time?
A3: While this compound does not compete with the substrate for binding, the substrate can still indirectly influence the assay. A substrate with a high binding affinity for CaMKII might stabilize a conformation of the enzyme that has a different affinity for this compound. However, for most standard kinase assays, this effect is generally considered to be less significant than the influence of ATP concentration. The primary consideration regarding the substrate is to ensure its concentration is not limiting the reaction rate, allowing for accurate measurement of inhibition.
Q4: My inhibition results with this compound are inconsistent. What are the common troubleshooting steps?
A4: Inconsistent results can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving common issues.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inaccurate pipetting of inhibitor, enzyme, or other reagents. | Calibrate pipettes regularly. Use master mixes for reagents where possible to minimize pipetting errors. |
| Incomplete mixing of reagents. | Gently vortex or pipette mix all solutions thoroughly after adding each component. | |
| Instability of this compound stock solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Lower than expected inhibition | Sub-optimal incubation time. | Perform a time-course experiment to determine the time required to reach maximal inhibition (see Experimental Protocols section). |
| High ATP concentration in the assay. | Measure the ATP concentration in your cell lysate or use a defined concentration in your in vitro assay that is close to physiological levels (if relevant). Be aware that higher ATP will increase the apparent IC50. | |
| Incorrect concentration of this compound. | Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound. | |
| Degraded enzyme activity. | Use a fresh batch of CaMKII or test the activity of your current batch with a known potent inhibitor as a positive control. | |
| No inhibition observed | Incorrect inhibitor used. | Confirm the identity of the compound. |
| Inactive this compound. | Prepare a fresh stock solution from a new vial of the compound. | |
| Inactive enzyme. | Test the enzyme activity without any inhibitor. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound in an In Vitro CaMKII Activity Assay
This protocol outlines a method to determine the time required for this compound to achieve maximal inhibition of CaMKII activity in a biochemical assay.
Materials:
-
Purified, active CaMKII (isoform of interest)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a radioactivity-based method)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of CaMKII in kinase assay buffer. The final concentration should be in the linear range of the assay.
-
Prepare serial dilutions of this compound in kinase assay buffer. It is recommended to test a concentration at or above the reported IC50 (e.g., 1-10 µM for CaMKIIα).[1][2]
-
Prepare a solution of ATP and substrate peptide in kinase assay buffer. The ATP concentration should be at or near the Km for CaMKII, if known.
-
-
Incubation Time-Course:
-
In a multi-well plate, add the CaMKII enzyme to a set of wells.
-
To initiate the pre-incubation, add the this compound dilution to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture for a series of time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes) at the desired reaction temperature (e.g., 30°C). The "0 minute" time point represents adding the inhibitor immediately before initiating the kinase reaction.
-
Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control for each time point.
-
-
Initiate Kinase Reaction:
-
At the end of each pre-incubation time point, initiate the kinase reaction by adding the ATP/substrate solution to the wells.
-
Allow the kinase reaction to proceed for a fixed period, ensuring the reaction is in the linear range (typically 15-30 minutes).
-
-
Detect Kinase Activity:
-
Stop the reaction and measure the kinase activity according to the manufacturer's protocol for your chosen detection reagent.
-
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all other readings.
-
Normalize the data to the "no inhibitor" control for each time point, expressing the results as a percentage of CaMKII activity.
-
Plot the percentage of CaMKII activity against the pre-incubation time. The optimal incubation time is the point at which the inhibition reaches a plateau.
-
Data Presentation
Table 1: Hypothetical Time-Dependent Inhibition of CaMKIIα by 1 µM this compound
| Pre-incubation Time (minutes) | % CaMKIIα Activity (Relative to Control) |
| 0 | 85.2 |
| 5 | 62.5 |
| 10 | 51.8 |
| 15 | 48.3 |
| 20 | 47.9 |
| 30 | 48.1 |
| 45 | 47.5 |
| 60 | 47.8 |
Note: This is example data. Actual results may vary.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+/Calmodulin-dependent protein kinase II (CaMKII)-targeted drug discovery: Challenges and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimacalib Technical Support Center: Investigating Potential Off-Target Effects in Kinase Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Rimacalib in kinase assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound, also known as SMP-114, is an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2][3][4] It has been shown to inhibit CaMKII isoforms with varying potency.
Q2: What are the known inhibitory concentrations (IC50) of this compound against its primary targets?
Published data indicates that this compound (SMP-114) has the following IC50 values for CaMKII isoforms:
| Target | IC50 |
| CaMKIIα | ~1 µM |
| CaMKIIγ | ~30 µM |
This data is based on in vitro biochemical assays.[2][4]
Q3: Has a broad off-target kinase profile for this compound been published?
Currently, a comprehensive, publicly available screening panel of this compound against a wide range of kinases has not been identified in the reviewed literature. While it is known to be a CaMKII inhibitor, its selectivity across the entire kinome is not fully characterized in public-domain resources.[1] This lack of a broad selectivity profile necessitates careful experimental design to identify and characterize potential off-target effects in your assays.
Q4: I am observing inhibition of a kinase other than CaMKII in my assay when using this compound. How can I determine if this is a true off-target effect?
Observing unexpected inhibition can be due to several factors, not all of which are true off-target binding. It is crucial to perform a series of validation and counterscreening assays to rule out other possibilities.
Here is a general workflow to investigate potential off-target effects:
Caption: Workflow for validating a potential off-target kinase inhibitor.
Q5: What are common causes of false positives or misleading results in kinase assays?
Several factors can lead to apparent inhibition that is not due to specific binding to the kinase's active site. These include:
-
Assay Interference: The compound may interfere with the detection method. For example, in fluorescence-based assays, a compound might be fluorescent itself or quench the signal. In luminescence-based assays that measure ATP consumption (like ADP-Glo), the compound could inhibit the luciferase reporter enzyme.
-
Promiscuous Inhibition: Some compounds can inhibit multiple proteins non-specifically, often through mechanisms like aggregation.
-
Contaminated Compound: The batch of this compound you are using could have impurities that are responsible for the observed inhibition.
-
Incorrect Buffer Conditions: The solubility of the compound or the activity of the kinase can be highly sensitive to the buffer composition, including pH and detergents.
Troubleshooting Guides
Guide 1: Investigating Assay Interference
If you suspect your compound is interfering with the assay technology, perform the following steps:
-
Run the assay without the kinase: Prepare your assay as usual, but omit the kinase enzyme. If you still see a signal change in the presence of this compound, it is likely interfering with the assay components.
-
Test against the coupling enzyme: For assays that use a coupling enzyme (e.g., the luciferase in ADP-Glo), run a separate assay with just the coupling enzyme and its substrate in the presence of this compound.
-
Use an orthogonal assay: Re-test the inhibitory effect using a different detection method. For example, if you initially used a fluorescence-based assay, try a radiometric or luminescence-based assay.
Caption: Using an orthogonal assay to confirm kinase inhibition.
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay (Radiometric Format)
This protocol is considered a gold standard for its direct measurement of substrate phosphorylation.
Materials:
-
Purified, active kinase of interest
-
Specific peptide or protein substrate for the kinase
-
This compound (or other test compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-33P]ATP or [γ-32P]ATP
-
100 mM unlabeled ATP stock solution
-
Phosphocellulose or filter paper and vacuum manifold
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid and counter
Procedure:
-
Prepare Kinase Reaction Mix: In the kinase reaction buffer, prepare a solution containing the kinase and its substrate at desired concentrations (typically 2-5x final concentration).
-
Compound Dilution: Prepare serial dilutions of this compound in DMSO. Then, dilute into the kinase reaction buffer.
-
Initiate Reaction: In a microplate, combine the kinase/substrate mix and the compound dilutions. Allow to pre-incubate for 10-15 minutes at room temperature.
-
Start Kinase Reaction: Add a mix of unlabeled ATP and [γ-33P]ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase, if known.
-
Incubate: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range (typically 20-60 minutes).
-
Stop Reaction & Spot: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto the filter paper.
-
Wash: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Quantify: Place the filter spots into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO vehicle control and determine the IC50 value.
Protocol 2: Counterscreening for Assay Interference (Luminescence-Based ATP Detection Assay, e.g., ADP-Glo™)
This protocol helps determine if a compound inhibits the reporter enzyme in a common kinase assay format.
Materials:
-
ADP-Glo™ Kinase Assay Kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
This compound (or other test compound) dissolved in DMSO.
-
ATP and ADP solutions.
-
Assay buffer.
Procedure:
-
Prepare ATP/ADP Mixture: In the assay buffer, prepare a mixture of ATP and ADP that mimics the expected substrate conversion in your kinase assay (e.g., 10% conversion would be 9 µM ATP and 1 µM ADP if the starting ATP concentration is 10 µM).
-
Compound Dilution: Prepare serial dilutions of this compound in DMSO and add them to the wells of a white microplate.
-
Add ATP/ADP: Add the ATP/ADP mixture to the wells containing the compound dilutions.
-
Add ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to each well to stop any enzymatic activity (though none is present) and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: If this compound causes a dose-dependent decrease in the luminescent signal in this kinase-free setup, it indicates inhibition of the luciferase or other detection chemistry. This would be a false positive in a kinase activity screen.
References
- 1. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Assessing the Stability of Rimacalib in Cell Culture Media: A Technical Guide
For researchers and drug development professionals utilizing Rimacalib in their experiments, ensuring its stability in cell culture media is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide, including troubleshooting advice and frequently asked questions, to help you assess the stability of this compound over the course of your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
This compound (also known as SMP-114) is a potent and orally available inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] Its chemical structure contains a biphenyl group and an isoxazole ring.[4][5] The stability of any compound in aqueous and complex biological environments like cell culture media can be influenced by factors such as pH, temperature, light exposure, and enzymatic activity. Degradation of this compound could lead to a decrease in its effective concentration, potentially impacting experimental outcomes and leading to misinterpretation of data.
Q2: What are the potential degradation pathways for this compound in cell culture media?
The biphenyl component of this compound is generally considered chemically stable.[6] However, the isoxazole ring is more susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The isoxazole ring can undergo hydrolysis, particularly under basic pH conditions, leading to ring opening.[1][6] While most cell culture media are buffered to a physiological pH of around 7.4, local pH changes within the culture microenvironment could occur.
-
Photodegradation: Exposure to light, especially UV light, can induce the degradation of isoxazole rings.[4][5][7][8][9] Standard laboratory lighting may contribute to this process over extended incubation periods.
-
Metabolic Degradation: If cultured cells are present, cellular enzymes, such as cytochrome P450s, could potentially metabolize the isoxazole ring, leading to its cleavage.[10][11]
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize potential degradation, consider the following precautions:
-
Prepare fresh solutions: Prepare stock solutions of this compound in a suitable solvent like DMSO and make fresh dilutions in cell culture media immediately before use.[12]
-
Protect from light: Protect media containing this compound from direct light exposure by using amber-colored tubes or wrapping containers in aluminum foil.
-
Control temperature: Maintain a consistent and appropriate temperature for your cell cultures, as temperature can influence the rate of chemical reactions, including degradation.
-
Minimize freeze-thaw cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity of this compound. | Degradation of this compound in the cell culture media. | 1. Assess Stability: Perform a stability study using the protocol outlined below to determine the degradation rate of this compound under your specific experimental conditions. 2. Optimize Handling: Implement the preventative measures described in FAQ #3. 3. Increase Dosing Frequency: If degradation is unavoidable, consider replenishing the media with freshly prepared this compound at regular intervals during long-term experiments. |
| Precipitate forms in the cell culture media after adding this compound. | Poor solubility of this compound at the working concentration. | 1. Check Solubility: Ensure the final concentration of the solvent (e.g., DMSO) in the media is low (typically <0.5%) and does not affect cell viability. 2. Pre-warm Media: Gently pre-warm the cell culture media to 37°C before adding the this compound solution. 3. Vortex Gently: Mix the solution thoroughly but gently after adding this compound. |
| High variability between replicate experiments. | Inconsistent preparation or degradation of this compound. | 1. Standardize Protocol: Ensure a consistent and standardized protocol for preparing and adding this compound to the cell culture. 2. Confirm Stock Solution Integrity: Periodically check the concentration and purity of your this compound stock solution. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to assess the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Objective: To quantify the concentration of this compound in cell culture media over time under typical cell culture conditions.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum, and with and without cells)
-
LC-MS/MS system
-
Analytical column (e.g., C18)
-
Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Methodology:
-
Preparation of Standards: Prepare a series of calibration standards of this compound in the cell culture medium at known concentrations. This will be used to generate a standard curve for quantification.
-
Sample Preparation:
-
Spike a known concentration of this compound into three sets of your cell culture medium:
-
Medium alone (no serum, no cells)
-
Medium with serum (e.g., 10% FBS)
-
Medium with serum and your specific cells
-
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2).
-
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots from each sample set.
-
Sample Processing:
-
To precipitate proteins, add a cold organic solvent (e.g., acetonitrile) to the collected aliquots.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant containing this compound to a clean tube or well for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the processed samples and calibration standards onto the LC-MS/MS system.
-
Develop a method to separate this compound from other media components and to detect and quantify it based on its specific mass-to-charge ratio.
-
Monitor for the appearance of potential degradation products by searching for predicted masses based on likely degradation pathways (e.g., hydrolysis products of the isoxazole ring).
-
-
Data Analysis:
-
Generate a standard curve from the calibration standards.
-
Use the standard curve to determine the concentration of this compound in your samples at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile under each condition.
-
Data Presentation:
Summarize the quantitative data in a table for easy comparison.
| Time (hours) | Concentration in Medium Only (µM) | Concentration in Medium + Serum (µM) | Concentration in Medium + Serum + Cells (µM) |
| 0 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound's mechanism of action via CaMKII inhibition.
References
- 1. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products [organic-chemistry.org]
- 4. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Mitigating cytotoxicity of Rimacalib at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimacalib. The information provided is intended to help mitigate potential cytotoxicity, particularly at high concentrations, and to offer guidance on experimental design and execution.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on unexpected cytotoxicity.
Issue 1: High levels of cell death observed at expected therapeutic concentrations.
-
Question: We are observing significant cytotoxicity in our cell line at concentrations of this compound that are reported to be effective for CaMKII inhibition. What could be the cause, and how can we troubleshoot this?
-
Answer: Unexpected cytotoxicity can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Verify Drug Concentration and Purity:
-
Ensure the stock solution of this compound was prepared correctly and that the final concentration in your assay is accurate.
-
If possible, verify the purity of your this compound batch, as impurities could contribute to toxicity.
-
-
Assess Cell Health and Culture Conditions:
-
Confirm that the cells were healthy and in the logarithmic growth phase before adding the compound. Over-confluent or stressed cells can be more susceptible to drug-induced toxicity.
-
Rule out contamination (e.g., mycoplasma, bacteria, fungi) in your cell culture, as this can impact cell viability.
-
-
Consider Off-Target Effects:
-
At higher concentrations, kinase inhibitors can have off-target effects.[1] It is possible that this compound is inhibiting other kinases or cellular processes essential for cell survival in your specific cell model.
-
Mitigation Strategy: Perform a dose-response curve to determine the lowest effective concentration that inhibits CaMKII without causing significant cell death. Consider using a more specific CaMKII inhibitor if available to see if the cytotoxic effect is still observed.
-
-
Evaluate Solvent Toxicity:
-
Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding the tolerance level of your cell line (typically <0.1-0.5%).
-
Mitigation Strategy: Include a vehicle-only control in your experiment to assess the toxicity of the solvent at the concentration used.
-
-
Review Experimental Protocol:
-
Prolonged exposure to CaMKII inhibitors can induce neurotoxicity in neuronal cultures.[2] Consider the duration of your experiment and whether a shorter incubation time could achieve the desired effect with less toxicity.
-
Mitigation Strategy: Perform a time-course experiment to assess cell viability at different time points after this compound treatment.
-
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Question: We are getting variable results in our cell viability assays when testing different concentrations of this compound. What could be causing this variability?
-
Answer: Inconsistent results in cytotoxicity assays can be frustrating. Here are some common causes and solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final readout. Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Assay-Specific Issues: The choice of cytotoxicity assay can influence the results. For example, metabolic assays like MTT can be affected by changes in cellular metabolism that are not directly related to cell death.
-
Mitigation Strategy: Consider using a multi-parametric approach to assess cytotoxicity. For example, combine a metabolic assay with a membrane integrity assay (e.g., LDH release or a fluorescent dye exclusion assay).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It exerts its effect by competing with ATP for binding to the catalytic domain of the kinase, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the known IC50 values for this compound against different CaMKII isoforms?
A2: The inhibitory potency of this compound varies across the different CaMKII isoforms. The following table summarizes the reported IC50 values.
| CaMKII Isoform | IC50 (µM) |
| CaMKIIα | ~1 |
| CaMKIIγ | ~30 |
Data sourced from publicly available information.
Q3: Are there any known off-target effects of this compound at high concentrations?
A3: While specific off-target effects for this compound at high concentrations are not well-documented in publicly available literature, it is a known phenomenon for kinase inhibitors to lose their specificity at higher doses.[1] This can lead to the inhibition of other kinases or cellular pathways, which may contribute to cytotoxicity. Researchers should exercise caution and perform dose-response experiments to identify the optimal concentration for their specific application.
Q4: What are some general strategies to mitigate the cytotoxicity of kinase inhibitors like this compound?
A4: Several strategies can be employed to reduce the cytotoxic effects of kinase inhibitors:
-
Formulation Strategies: For in vivo studies, altering the drug formulation can modify its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) that may be associated with toxicity.
-
Dose Optimization: The most straightforward approach is to use the lowest effective concentration of the inhibitor. A careful dose-response analysis is crucial to identify a concentration that provides sufficient target inhibition with minimal impact on cell viability.
-
Combination Therapy: In some contexts, it may be possible to use a lower concentration of this compound in combination with another agent to achieve the desired biological effect, thereby reducing the potential for toxicity from high-dose monotherapy.
-
Rational Drug Design: For long-term drug development, medicinal chemistry efforts can focus on modifying the inhibitor structure to improve its selectivity and reduce off-target binding.[3]
Q5: How does prolonged inhibition of CaMKII lead to cytotoxicity?
A5: Studies on CaMKII inhibition in neuronal cells suggest that prolonged inhibition can lead to a dysregulation of glutamate and calcium signaling, resulting in hyperexcitability and subsequent neuronal death.[2] This excitotoxic process is a potential mechanism for the cytotoxicity observed with sustained CaMKII inhibition.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using a Resazurin-Based Assay
This protocol describes a method for quantifying cell viability in response to treatment with this compound using a commercially available resazurin-based reagent.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Resazurin Assay:
-
Prepare the resazurin-based assay reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value for cytotoxicity.
-
Visualizations
Caption: CaMKII Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
Interpreting unexpected results in Rimacalib experiments
Welcome to the technical support center for Rimacalib (also known as SMP-114) experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo studies involving this CaMKII inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observed a less potent inhibition of CaMKII in our cell-based assay compared to the reported IC50 values. What could be the reason?
A1: Discrepancies between in vitro IC50 values and cellular potency are common with kinase inhibitors. Several factors could contribute to this:
-
Cellular ATP Concentration: The concentration of ATP in cells (typically 1-5 mM) is significantly higher than that used in many in vitro kinase assays.[1] As this compound is an ATP-competitive inhibitor, it needs to compete with a much larger pool of ATP in a cellular environment, which can lead to a rightward shift in its effective inhibitory concentration.
-
Cell Permeability and Efflux: The compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than what is applied externally.
-
Protein Binding: this compound might bind to other intracellular proteins or lipids, reducing the free concentration available to inhibit CaMKII.
-
Off-Target Effects: In a complex cellular system, the observed phenotype might be a net result of this compound's effects on multiple targets, not just CaMKII.
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response curve over a wider concentration range in your cellular assay to determine the EC50 in your specific system.
-
Use Positive Controls: Include a well-characterized CaMKII inhibitor with known cellular potency (e.g., KN-93) as a reference compound.
-
Verify Target Engagement: If possible, use techniques like thermal shift assays or phospho-specific antibodies for CaMKII substrates to confirm that this compound is engaging and inhibiting CaMKII within the cell at the concentrations used.
Q2: Our results with this compound are different from what we see with another CaMKII inhibitor, KN-93. How should we interpret this?
A2: It is not uncommon to observe different results with inhibitors that target the same kinase. This is often due to their distinct mechanisms of action and off-target profiles.
-
Different Inhibition Mechanisms: this compound is an ATP-competitive inhibitor. Other inhibitors, like KN-93, are allosteric inhibitors that bind to the calmodulin-binding site and can also have off-target effects on various ion channels.[1][2] These different mechanisms can lead to varied effects on CaMKII function beyond just catalytic inhibition.
-
Off-Target Effects: KN-93 is known to inhibit L-type Ca2+ channels and some potassium channels, which can produce effects independent of CaMKII inhibition.[1][2] If your experimental system is sensitive to these off-targets, you may see a different phenotype with KN-93 compared to a more selective ATP-competitive inhibitor like this compound.
-
Unexpected Agonism: Some ATP-competitive inhibitors have been shown to paradoxically enhance the binding of their target kinase to other proteins. It is crucial to consider that this compound might have similar, currently undocumented, effects.
Best Practice: To confidently attribute an observed effect to CaMKII inhibition, it is highly recommended to use at least two structurally and mechanistically different inhibitors. If both this compound and another specific CaMKII inhibitor (ideally from a different chemical class) produce the same phenotype, the confidence that the effect is on-target is significantly increased.
Troubleshooting Guide
Issue 1: Inconsistent results in in vitro kinase assays.
| Potential Cause | Troubleshooting Suggestion |
| Enzyme Instability | Ensure the recombinant CaMKII enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Run a positive control with a known substrate to verify enzyme activity. |
| Buffer Composition | Optimize buffer components such as pH, ionic strength, and cofactors. Ensure the buffer does not contain components that interfere with the assay readout. |
| Substrate Concentration | Ensure the substrate concentration is optimal. If it is too high, it may be difficult to detect inhibition. |
| ATP Concentration | Be aware that the IC50 of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration. Use an ATP concentration that is close to the Km of the enzyme for ATP to get a more physiologically relevant IC50. |
| Assay Readout Interference | Some compounds can interfere with certain assay technologies (e.g., fluorescence-based readouts). Run a control without the enzyme to check for compound interference. |
Issue 2: Unexpected phenotypic changes in cell culture experiments.
| Potential Cause | Troubleshooting Suggestion |
| Off-Target Effects | Perform a literature search for known off-targets of this compound or similar chemical structures. Use a second, structurally different CaMKII inhibitor to see if the phenotype is reproducible. Consider using a rescue experiment where a this compound-resistant mutant of CaMKII is expressed. |
| Cell Line Specificity | The observed effect may be specific to the cell line being used due to its unique signaling network. Test the effect of this compound in a different cell line to see if the phenotype is consistent. |
| Compound Cytotoxicity | At higher concentrations, this compound may induce cytotoxicity, leading to phenotypes that are not related to CaMKII inhibition. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional experiments. |
| Paradoxical Signaling | Inhibition of a kinase can sometimes lead to the activation of a compensatory signaling pathway. Use pathway analysis tools (e.g., Western blotting for key signaling nodes) to investigate potential paradoxical effects. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (SMP-114)
| CaMKII Isoform | IC50 (µM) |
| CaMKIIα | ~1 |
| CaMKIIγ | ~30 |
Data from MedchemExpress.
Table 2: Effect of this compound on Sarcoplasmic Reticulum (SR) Ca2+ Leak in Cardiomyocytes
| Cell Type | Condition | SR Ca2+ Leak (sparks/100 µm/s) |
| Human Atrial | Control | 3.02 ± 0.91 |
| This compound | 0.72 ± 0.33 | |
| Human Failing Left Ventricular | Control | 1.69 ± 0.27 |
| This compound | 0.78 ± 0.23 | |
| Murine Ventricular | Control | 1.50 ± 0.28 |
| This compound | 0.30 ± 0.07 |
Data from Neef S, et al. Basic Res Cardiol. 2017.[3]
Experimental Protocols
Protocol 1: In Vitro CaMKII Inhibition Assay
-
Prepare Reagents:
-
CaMKII kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
-
Recombinant CaMKII enzyme.
-
Peptide substrate (e.g., Autocamtide-2).
-
ATP solution (prepare fresh).
-
This compound stock solution (in DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add kinase buffer.
-
Add the peptide substrate to a final concentration of 10-20 µM.
-
Add varying concentrations of this compound (or DMSO for control).
-
Add the CaMKII enzyme and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP (at a concentration close to the Km for CaMKII).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction (e.g., by adding EDTA or using a kinase detection kit).
-
Quantify substrate phosphorylation using a suitable method (e.g., ADP-Glo, LanthaScreen, or radiometric assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: CaMKII activation and inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Rimacalib Dose-Response Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and interpreting dose-response experiments with rimacalib (SMP-114), a Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SMP-114, is a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It exerts its effects by competing with ATP for the kinase's catalytic site, thereby preventing the phosphorylation of downstream targets. This inhibition of CaMKII has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis and cardiac arrhythmias.
Q2: What are the known IC50 values for this compound against different CaMKII isoforms?
This compound exhibits differential inhibitory activity against various CaMKII isoforms. The half-maximal inhibitory concentration (IC50) values are crucial for designing experiments and interpreting results.
| CaMKII Isoform | IC50 (µM) |
| CaMKIIα | ~1 |
| CaMKIIγ | ~30 |
Note: These values are approximate and can vary depending on the specific assay conditions.[1]
Q3: What are some potential off-target effects of this compound to consider?
While this compound is a potent CaMKII inhibitor, researchers should be aware of potential off-target effects, a common characteristic of kinase inhibitors. These off-target interactions can lead to unexpected biological responses and confound data interpretation. It is advisable to include appropriate controls and potentially counterscreen against a panel of other kinases to assess the selectivity of this compound in the experimental system being used.
Q4: Are there any clinical trial data available for this compound?
This compound has undergone clinical investigation. It successfully passed Phase I safety trials. However, in a 24-week Phase II trial for the treatment of rheumatoid arthritis, it did not demonstrate the desired efficacy.
Experimental Protocols
Detailed Methodology for a CaMKII Kinase Activity Assay
This protocol is adapted from established methods for measuring CaMKII activity and can be used to determine the dose-response of this compound.
Materials:
-
Purified, active CaMKII enzyme
-
CaMKII substrate (e.g., autocamtide-2)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme and Substrate Preparation: Prepare a solution of CaMKII enzyme and its substrate in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at or near the Km for the substrate.
-
Reaction Initiation: In the wells of the assay plate, add the this compound dilutions. To this, add the enzyme/substrate mix. Finally, initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Signal Detection: Stop the kinase reaction and measure the remaining ATP (or ADP produced) using a commercial kinase detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
General Protocol for a Cell Viability Assay
This protocol can be used to assess the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent)
-
Clear or opaque 96-well cell culture plates
-
Microplate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: Add the chosen cell viability reagent to the wells and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the EC50 or IC50 value.
Troubleshooting Guide
This section addresses common issues encountered during this compound dose-response experiments.
Data Presentation: Illustrative Dose-Response Data for this compound
The following table presents a representative dose-response dataset for this compound inhibiting CaMKIIα. This data is for illustrative purposes to aid in troubleshooting and interpretation.
| This compound Concentration (µM) | % Inhibition (Mean) | Standard Deviation |
| 0.01 | 2.5 | 1.2 |
| 0.03 | 5.1 | 2.5 |
| 0.10 | 15.8 | 4.1 |
| 0.30 | 35.2 | 5.5 |
| 1.00 | 51.3 | 6.2 |
| 3.00 | 78.9 | 4.8 |
| 10.00 | 95.4 | 3.1 |
| 30.00 | 98.1 | 2.3 |
Troubleshooting Common Dose-Response Curve Issues
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.
-
Issue 2: The dose-response curve does not reach a plateau at high concentrations (Emax < 100%).
-
Possible Cause: The highest concentration of this compound tested is insufficient to achieve maximal inhibition. It's also possible that there is a resistant subpopulation of the target or off-target effects at high concentrations.
-
Troubleshooting Steps:
-
Extend the concentration range of this compound in the next experiment.
-
Verify the purity and activity of the this compound stock.
-
Consider the possibility of incomplete inhibition due to the specific assay conditions.
-
Issue 3: The dose-response curve is very steep or very shallow.
-
Possible Cause: A steep slope can indicate positive cooperativity or a very sensitive response. A shallow slope might suggest negative cooperativity, target heterogeneity, or complex biological responses.
-
Troubleshooting Steps:
-
Ensure a sufficient number of data points are collected across the dynamic range of the curve.
-
Review the literature for expected Hill slopes for similar kinase inhibitors.
-
Consider if the assay endpoint is being measured at an appropriate time point.
-
Issue 4: The calculated IC50 value is significantly different from published values.
-
Possible Cause: Differences in experimental conditions such as ATP concentration in a kinase assay, cell type, incubation time, or the specific detection reagent used.
-
Troubleshooting Steps:
-
Carefully review and compare your experimental protocol with published methods.
-
Ensure the ATP concentration in your kinase assay is at or near the Km for the enzyme, as IC50 values of ATP-competitive inhibitors are sensitive to ATP levels.
-
Validate your assay with a known CaMKII inhibitor as a positive control.
-
Visualizations
References
Technical Support Center: Optimizing Rimacalib Experiments in Diverse Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rimacalib, a Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor, in various cell lines. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as SMP-114, is a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] It exerts its effects by blocking the activity of CaMKII isoforms, with IC50 values ranging from approximately 1 µM for CaMKIIα to 30 µM for CaMKIIγ.[1][2] By inhibiting CaMKII, this compound can modulate various downstream signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved, stock solutions can be stored at -80°C for up to six months.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to a more specific range based on the initial results. The provided data tables offer a starting point for effective concentrations used in other studies.
Q4: How long should I incubate my cells with this compound?
A4: Incubation time can vary significantly depending on the cell type and the biological process being investigated. Some effects can be observed within minutes to hours, while others may require longer incubation periods (24-72 hours). A time-course experiment is recommended to determine the optimal incubation time for your specific experimental setup. For instance, in cardiomyocyte studies, pre-incubation for at least 15 minutes has been used.[2]
Experimental Data
This compound Potency and Experimental Concentrations
The following table summarizes the known IC50 values and effective experimental concentrations of this compound in different contexts. Due to limited publicly available data on a wide range of cell lines, this table includes both direct IC50 values for the target kinase and concentrations used in specific cell-based assays.
| Target/Cell Line | IC50/Effective Concentration | Observed Effects | Reference |
| CaMKIIα (in vitro) | ~1 µM | Kinase Inhibition | [1][2] |
| CaMKIIγ (in vitro) | ~30 µM | Kinase Inhibition | [1][2] |
| Murine Cardiomyocytes | 10 µM | Reduction of SR Ca2+ leak | [2] |
| Human Atrial Cardiomyocytes | Not specified | Reduction of SR Ca2+ leak | [4] |
| Human Failing Left Ventricular Cardiomyocytes | Not specified | Reduction of SR Ca2+ leak | [4] |
| Glioblastoma Stem-like Cells (U87MG, U373MG) | Not specified (used in combination) | Suppression of self-renewal, migration, and invasion | [5][6] |
Signaling Pathway and Experimental Workflow Visualizations
To aid in experimental design and data interpretation, the following diagrams illustrate the CaMKII signaling pathway, a general workflow for using this compound, and a troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. SMP-114 (this compound) | CaMKII inhibitor | Probechem Biochemicals [probechem.com]
- 4. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Multi-Faceted Effect of Curcumin in Glioblastoma from Rescuing Cell Clearance to Autophagy-Independent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A curcumin derivative hydrazinobenzoylcurcumin suppresses stem-like features of glioblastoma cells by targeting Ca2+ /calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Rimacalib on CaMKII Phosphorylation: A Comparative Guide
This guide provides a comprehensive comparison of Rimacalib's performance in inhibiting Ca2+/calmodulin-dependent protein kinase II (CaMKII) phosphorylation against other known inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to evaluate CaMKII inhibitors for their experimental needs. The guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of critical pathways and workflows.
Introduction to CaMKII and Its Inhibition
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine-specific protein kinase involved in a multitude of cellular signaling cascades. It is a key mediator of learning and memory, synaptic plasticity, and cardiac function.[][2] The activation of CaMKII is triggered by an increase in intracellular calcium ions (Ca2+), which bind to calmodulin (CaM). This binding initiates a conformational change in CaMKII, leading to its autophosphorylation and sustained activity, even after calcium levels decrease.[3] This autophosphorylation is a critical step for many of its downstream effects.
Given its central role in cellular function, dysregulation of CaMKII activity has been implicated in various diseases, including neurodegenerative disorders and cardiovascular conditions like arrhythmias and heart failure.[2][4][5] This has made CaMKII a significant therapeutic target. This compound (also known as SMP-114) is a novel, orally available CaMKII inhibitor that has been investigated in clinical trials for rheumatoid arthritis and shows potential for treating cardiac conditions by reducing sarcoplasmic reticulum (SR) Ca2+ leak.[4][6][7]
CaMKII Activation and Autophosphorylation Pathway
The activation of CaMKII is a multi-step process. In its inactive state, the catalytic domain of CaMKII is autoinhibited by its regulatory domain. An increase in intracellular Ca2+ leads to the binding of Ca2+ to calmodulin. The Ca2+/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that exposes the catalytic domain. This allows for the autophosphorylation of a key threonine residue (Thr286 in CaMKIIα), which "traps" the activated state, rendering the kinase partially active even after Ca2+/CaM dissociates.[3][8][9]
Comparison of CaMKII Inhibitors
This compound is a potent inhibitor of CaMKII, with varying efficacy against different isoforms of the enzyme. To provide a clear comparison, this section presents quantitative data on this compound and other commonly used CaMKII inhibitors.
| Inhibitor | Target(s) | IC50 | Mechanism of Action |
| This compound (SMP-114) | CaMKIIα | ~1 µM[10][11] | CaMKII Inhibitor |
| CaMKIIγ | ~30 µM[10][11] | ||
| KN-93 | CaMKII | 0.37 µM | Competitive with Ca2+/CaM, not ATP.[][7] |
| STO-609 | CaMKK (upstream activator of CaMKI/IV) | 80 ng/mL | ATP-competitive |
| KN-62 | CaMKII | 0.9 µM | Competitive with Ca2+/CaM, not ATP.[7] |
| Autocamtide-2-Related Inhibitory Peptide (AIP) | CaMKII | 40-60 nM | Substrate-based peptide inhibitor |
Experimental Validation of CaMKII Inhibition
The validation of a CaMKII inhibitor like this compound typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. A generalized workflow for this process is outlined below.
Experimental Protocols
In Vitro CaMKII Kinase Activity Assay
This protocol is adapted from established methods to quantify the kinase activity of CaMKII in the presence of an inhibitor.[12]
Objective: To determine the IC50 value of this compound by measuring the phosphorylation of a substrate peptide.
Materials:
-
Purified, active CaMKII enzyme
-
Substrate peptide (e.g., Syntide-2)
-
[γ-32P]ATP
-
Assay Buffer: 50 mM PIPES pH 7.2, 10 mM MgCl2, 1 mM CaCl2, 1 µM Calmodulin, 0.1% BSA
-
This compound and other inhibitors at various concentrations
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mix containing the assay buffer, substrate peptide, and [γ-32P]ATP.
-
Add varying concentrations of this compound (or other inhibitors) to the reaction mix and briefly pre-incubate.
-
Initiate the kinase reaction by adding purified CaMKII enzyme to the mix.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated 32P in the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for CaMKII Phosphorylation in Cardiomyocytes
This protocol describes how to assess the effect of this compound on CaMKII activity within a cellular context, specifically in cardiomyocytes.[11][13]
Objective: To evaluate the ability of this compound to reduce CaMKII-mediated effects, such as SR Ca2+ leak, in intact cells.
Materials:
-
Isolated cardiomyocytes (e.g., from mouse models)
-
This compound stock solution
-
Cell culture medium or experimental solution
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2)
-
Confocal microscope equipped for live-cell imaging
Procedure:
-
Isolate and prepare cardiomyocytes according to standard laboratory protocols.
-
Pre-incubate the cardiomyocytes with the desired concentration of this compound (e.g., 10 µM) for at least 15 minutes.[11][13] This can be done by adding the inhibitor to the loading buffer for the Ca2+ dye or to the experimental solution.
-
Load the cells with a fluorescent Ca2+ indicator to monitor intracellular Ca2+ dynamics.
-
Induce a cellular response that involves CaMKII activation (e.g., electrical field stimulation).
-
Using confocal microscopy, measure parameters indicative of CaMKII activity. For instance, assess SR Ca2+ leak by quantifying the frequency and amplitude of spontaneous Ca2+ sparks.[4]
-
Compare the results from this compound-treated cells to untreated control cells to determine the inhibitory effect. A significant reduction in Ca2+ spark frequency in the presence of this compound would validate its inhibitory action on CaMKII in a cellular environment.[4]
Conclusion
This compound is a demonstrated inhibitor of CaMKII, with IC50 values in the low micromolar range for the α isoform.[10][11] When compared to other inhibitors, it offers the advantage of being orally bioavailable, which has facilitated its progression into clinical trials for inflammatory diseases.[4] While peptide-based inhibitors like AIP may offer higher potency in vitro, their utility in cell-based and in vivo studies is limited. Small molecule inhibitors like KN-93 are widely used as research tools but can have off-target effects.[7] The data and protocols presented in this guide provide a framework for the objective evaluation of this compound's inhibitory effect on CaMKII phosphorylation, enabling researchers to make informed decisions for their specific research applications.
References
- 2. What are CaMKII inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | CaMKII Inhibition is a Novel Therapeutic Strategy to Prevent Diabetic Cardiomyopathy [frontiersin.org]
- 4. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CaMK II in Cardiovascular Diseases, Especially CaMK II-δ: Friends or Enemies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Detailed State Model of CaMKII Activation and Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. glpbio.com [glpbio.com]
Unveiling the Selectivity of Rimacalib: A Comparative Look at Its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, achieving a precise selectivity profile is paramount to ensuring therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of Rimacalib (SMP-114), a known inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Due to the limited availability of a comprehensive public kinome scan for this compound, this guide presents its known selectivity alongside the well-characterized profiles of other notable kinase inhibitors. This comparative approach offers a valuable context for understanding this compound's potential specificity and guiding future research.
This compound's Position in the Kinase Inhibitor Spectrum
This compound has been identified as an inhibitor of CaMKII, with differential activity against its isoforms. To contextualize its selectivity, the following table compares this compound's known IC50 values with those of Staurosporine, a broad-spectrum kinase inhibitor, and Dasatinib, a multi-kinase inhibitor used in cancer therapy. This comparison highlights the diverse selectivity profiles encountered in kinase-targeted drug discovery.
| Inhibitor | Primary Target(s) | IC50 (nM) | Selectivity Profile Summary |
| This compound (SMP-114) | CaMKIIα | ~1,000 | Preferentially inhibits CaMKIIα over CaMKIIγ. A comprehensive screen against a broader kinase panel is not publicly available. |
| CaMKIIγ | ~30,000 | ||
| Staurosporine | Pan-kinase | PKCα: 2, PKA: 15, PKG: 18, CaMKII: 20, S6K: 5, MLCK: 21[1] | A potent, non-selective inhibitor that binds to the ATP-binding site of a vast number of protein kinases, making it a useful research tool but unsuitable for therapeutic use due to significant off-target effects.[1][2] |
| Dasatinib | BCR-ABL, SRC family | BCR-ABL: <1, SRC: 0.5, LCK: 1, c-KIT: 5, PDGFRβ: 15 | A multi-kinase inhibitor that targets several key kinases involved in cancer signaling pathways. While highly potent against its primary targets, it exhibits activity against a range of other kinases.[3] |
Deciphering Kinase Inhibition: A Methodological Overview
The determination of a kinase inhibitor's cross-reactivity profile is crucial for its development. This is typically achieved through large-scale screening assays against a panel of purified kinases. Below is a detailed, representative protocol for a biochemical kinase inhibition assay designed to determine the half-maximal inhibitory concentration (IC50) of a compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a panel of protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide substrates for each kinase
-
Test compound (inhibitor) dissolved in DMSO
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
96-well polypropylene plates
-
96-well filter plates
-
150 mM Orthophosphoric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Assay Setup: In a 96-well polypropylene plate, combine the following components in each well:
-
20 µl of kinase reaction buffer.
-
10 µl of the specific peptide substrate at a concentration optimized for each kinase.
-
10 µl of the purified kinase at a concentration that yields a linear reaction rate.
-
5 µl of the diluted test compound. Include a DMSO-only control (vehicle) and a positive control inhibitor for each kinase.
-
-
Reaction Initiation: Start the kinase reaction by adding 5 µl of [γ-³³P]ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase to ensure competitive binding can be accurately assessed.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction remains within the linear phase.
-
Reaction Termination: Stop the reaction by adding 20 µl of 150 mM orthophosphoric acid to each well.
-
Substrate Capture: Transfer the reaction mixture to a 96-well filter plate. The filter membrane will bind the phosphorylated peptide substrate.
-
Washing: Wash the filter plate three times with 200 µl of 150 mM orthophosphoric acid per well to remove unincorporated [γ-³³P]ATP.
-
Detection: Add 50 µl of scintillation cocktail to each well of the dried filter plate.
-
Data Acquisition: Quantify the amount of incorporated radiolabel in each well using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the CaMKII signaling pathway and a typical workflow for kinase inhibitor profiling.
Caption: Simplified CaMKII signaling pathway.
Caption: General workflow for kinase inhibitor profiling.
References
A Comparative Guide to the In Vivo Effects of Rimacalib and KN-93 on Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo and in vitro effects of two prominent CaMKII inhibitors, Rimacalib (SMP-114) and KN-93, on cardiac arrhythmia. While both compounds target the same signaling pathway, the extent of their investigation in in vivo arrhythmia models differs significantly, with a more extensive body of evidence available for KN-93. This document summarizes the current state of knowledge to aid in research and development decisions.
Mechanism of Action: Targeting the CaMKII Signaling Pathway
Both this compound and KN-93 exert their anti-arrhythmic potential by inhibiting Calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a crucial enzyme in cardiac cells that, when over-activated, contributes to arrhythmic events by altering the function of key calcium-handling proteins.[1] The primary mechanism involves the phosphorylation of the ryanodine receptor (RyR2) and phospholamban (PLN), leading to increased sarcoplasmic reticulum (SR) Ca2+ leak and subsequent delayed afterdepolarizations (DADs), a known trigger for arrhythmias.[1]
Below is a diagram illustrating the central role of CaMKII in cardiac arrhythmia and the points of intervention for this compound and KN-93.
This compound (SMP-114): In Vitro Efficacy
This compound is an orally available CaMKII inhibitor.[2] While it has undergone clinical trials for rheumatoid arthritis, its investigation in the context of cardiac arrhythmias is primarily based on in vitro studies.
Quantitative Data
The available data for this compound focuses on its ability to reduce SR Ca2+ leak in cardiomyocytes from different species and disease states.
| Parameter | Species/Condition | Control | This compound | % Reduction | Reference |
| SR Ca2+ Sparks (sparks/100 µm/s) | Murine Ventricular Myocytes | 1.50 ± 0.28 | 0.30 ± 0.07 | 80% | [2] |
| Spontaneous Ca2+ Release Events (events per 30s) | Murine Ventricular Myocytes | 0.927 ± 0.216 | 0.356 ± 0.109 | 61.6% | [2] |
Experimental Protocols
Murine Ventricular Myocyte Isolation and Ca2+ Imaging: Ventricular myocytes were isolated from C57BL/6N mice. To measure SR Ca2+ spark frequency, isolated myocytes were loaded with the fluorescent Ca2+ indicator Fluo-4 AM. Spontaneous Ca2+ sparks were recorded in the line-scan mode of a confocal microscope. For the assessment of spontaneous Ca2+ release events, electrical field stimulation was stopped for 30 seconds, and the number of spontaneous Ca2+ transients was counted.[2]
KN-93: Extensive In Vivo and In Vitro Evidence
KN-93 is a widely used pharmacological tool to inhibit CaMKII in both in vitro and in vivo research. Numerous studies have demonstrated its anti-arrhythmic effects in various animal models.
Quantitative Data
The in vivo efficacy of KN-93 has been demonstrated in several arrhythmia models, including those induced by catecholamines and programmed electrical stimulation.
| Animal Model | Arrhythmia Induction | Treatment | Arrhythmia Incidence/Severity | % Reduction | Reference |
| Transgenic Mice (CaMKIV) | Isoproterenol (100 µg IP) | KN-93 (10-30 µmol/kg IP) | Significantly suppressed arrhythmia score | - | [3] |
| Conscious Rabbits (Heart Failure) | Norepinephrine Infusion (1.56-25 µg/kg/min) | KN-93 (300 µg/kg IV) | Increased VT threshold from 6.25 to 25 µg/kg/min | - | [1] |
| Ankyrin-B+/- Mice | Catecholamine Stress | KN-93 | Reduced incidence of life-threatening arrhythmias | - |
Experimental Protocols
Catecholamine-Induced Arrhythmia in Mice: Transgenic mice with cardiac hypertrophy were pretreated with KN-93 (10 to 30 µmol/kg, intraperitoneally) or its inactive analog KN-92. Ten minutes later, arrhythmia was induced by an intraperitoneal injection of isoproterenol (100 µg). Electrocardiograms (ECGs) were recorded in unanesthetized and unrestrained mice for 30 minutes post-injection to assess arrhythmia scores.[3]
Norepinephrine-Induced Arrhythmia in Conscious Rabbits: Conscious rabbits with induced heart failure were pretreated with an intravenous bolus of KN-93 (300 µg/kg). After a 20-minute wash-in period, ventricular tachycardia (VT) was induced by an infusion of increasing doses of norepinephrine (1.56-25 µg/kg/min). The dose of norepinephrine required to induce VT was used as the primary endpoint.[1]
Programmed Electrical Stimulation (PES): In various animal models, PES is used to assess the vulnerability to ventricular arrhythmias. This typically involves delivering a train of electrical stimuli followed by premature extrastimuli to induce arrhythmias. The ability of a drug to prevent the induction of arrhythmias by PES is a measure of its anti-arrhythmic efficacy.
Comparative Analysis
A direct in vivo comparison between this compound and KN-93 for their anti-arrhythmic effects is currently lacking in the scientific literature. However, a comparative analysis can be made based on their mechanism of action and the available data.
-
Mechanism of Action: Both drugs target CaMKII, a well-validated target for anti-arrhythmic therapy. Their primary mechanism of reducing SR Ca2+ leak is expected to be effective against arrhythmias triggered by DADs.
-
In Vitro Efficacy: The in vitro data for this compound demonstrates a potent effect on reducing SR Ca2+ leak at the single-cell level.[2] This provides a strong rationale for its potential in vivo anti-arrhythmic efficacy.
-
In Vivo Evidence: KN-93 has a substantial body of in vivo evidence supporting its anti-arrhythmic effects in various models of catecholamine- and pacing-induced arrhythmias.[1][3] This provides a higher level of confidence in its potential clinical translation for arrhythmia treatment. The lack of similar in vivo data for this compound is a significant knowledge gap.
-
Pharmacokinetics: this compound is noted for its oral bioavailability, which could be an advantage for chronic therapeutic use.[2] The route of administration for KN-93 in many in vivo studies is parenteral (intravenous or intraperitoneal).[1][3]
-
Off-Target Effects: It is important to consider potential off-target effects. Some studies suggest that KN-93 can have off-target effects on other ion channels, which could influence its overall electrophysiological profile.[4] The off-target profile of this compound in the context of cardiac electrophysiology has not been as extensively studied.
Conclusion
Both this compound and KN-93 show promise as anti-arrhythmic agents through their inhibition of CaMKII. KN-93 is a well-established research tool with significant in vivo data demonstrating its efficacy in suppressing arrhythmias in various animal models. This compound has shown potent in vitro effects on a key arrhythmogenic mechanism, but its in vivo anti-arrhythmic efficacy remains to be demonstrated.
Further in vivo studies on this compound, particularly in established arrhythmia models similar to those used for KN-93, are crucial to directly compare their efficacy and safety profiles. Such studies would be invaluable for guiding the potential clinical development of this compound as a novel anti-arrhythmic drug. Researchers are encouraged to consider these knowledge gaps when designing future studies in this area.
References
- 1. Reduced Arrhythmia Inducibility with Calcium/Calmodulin-Dependent Protein Kinase II Inhibition in Heart Failure Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Rimacalib's Potency Against Novel CaMKII Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CaMKII inhibitor Rimacalib against a panel of novel inhibitors that have emerged as potent alternatives. The data presented herein is collated from various preclinical studies to offer a comprehensive overview of their relative potencies and isoform selectivities.
Introduction to CaMKII and its Inhibition
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including learning, memory, and cardiac function.[1][2] Its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention.[3][4] this compound (also known as SMP-114) is a known CaMKII inhibitor that has been investigated in clinical trials.[5] In recent years, a new wave of highly potent and selective CaMKII inhibitors has been developed, prompting a need for a comparative analysis of their efficacy.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and several novel CaMKII inhibitors against different CaMKII isoforms. It is important to note that these values are compiled from various studies and may have been determined using different experimental assays and conditions. Therefore, direct comparison should be interpreted with caution.
Table 1: IC50 Values of CaMKII Inhibitors (in nM)
| Inhibitor | CaMKIIα | CaMKIIβ | CaMKIIγ | CaMKIIδ | Reference(s) |
| This compound (SMP-114) | ~1000 | - | ~30000 | - | [5] |
| GS-680 | 15.9 | - | - | 2.3 | [6] |
| RA306 | - | - | ~10 | ~10 | [7] |
| RA608 | 121 | 1135 | 51 | 22 | [7] |
| AS105 | - | - | - | 8 | [7] |
| Ruxolitinib | - | - | - | - | [8] |
| CRD-2015 | 0.53 | 5.6 | 1.5 | 0.62 | [9] |
| CRD-2959 | 2.7 | 17 | 2.9 | 0.40 | [9] |
Note: A lower IC50 value indicates higher potency. "-" indicates data not available from the searched sources.
Experimental Protocols for Potency Determination
The determination of IC50 values for CaMKII inhibitors typically involves in vitro kinase assays. Below are detailed methodologies for three commonly employed assays.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the CaMKII enzyme, the specific substrate (e.g., a peptide substrate), and the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[1]
-
Initiation: Start the kinase reaction by adding ATP to the mixture.[10]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.[10]
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[11]
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.[11]
-
Signal Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the CaMKII activity.[1]
-
IC50 Calculation: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase.
Protocol:
-
Reagent Preparation: Prepare solutions of the Eu-labeled anti-tag antibody, the kinase, the fluorescent tracer, and the test inhibitor in the assay buffer.[12]
-
Assay Plate Setup: Add the test inhibitor at various concentrations to the wells of a microplate.
-
Addition of Kinase and Antibody: Add the kinase and Eu-labeled antibody mixture to the wells.
-
Addition of Tracer: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[9]
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is generated when the Eu-donor and the fluorescent acceptor on the tracer are in close proximity due to binding to the kinase.[13]
-
IC50 Calculation: The binding of the test inhibitor displaces the tracer, leading to a decrease in the TR-FRET signal. Plot the signal against the inhibitor concentration to calculate the IC50 value.[12]
Radioactive ATP Assay
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction mix containing the CaMKII enzyme, a suitable substrate (peptide or protein), the test inhibitor at various concentrations, and a buffer containing MgCl2 and CaCl2.[14]
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.[2]
-
Incubation: Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.[2]
-
Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop solution.[10]
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.[2]
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.[14]
-
IC50 Calculation: Determine the percentage of inhibition at each inhibitor concentration and plot the data to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the CaMKII signaling pathway, a general workflow for inhibitor screening, and a logical comparison of the inhibitors discussed.
Caption: CaMKII Signaling Pathway Activation and Downstream Effects.
Caption: General Experimental Workflow for CaMKII Inhibitor Screening.
Caption: Logical Comparison of CaMKII Inhibitors Based on Potency and Selectivity.
Conclusion
The landscape of CaMKII inhibitors has evolved significantly, with novel compounds demonstrating substantially higher potency compared to earlier inhibitors like this compound. Inhibitors such as GS-680, RA306, AS105, and the compounds from Cardurion Pharmaceuticals exhibit nanomolar efficacy, representing a significant advancement in the field. Furthermore, some of these novel inhibitors show selectivity for specific CaMKII isoforms, which could translate to more targeted therapeutic effects with potentially fewer side effects. The repurposed drug Ruxolitinib also presents an interesting avenue for further investigation. The choice of inhibitor for research or therapeutic development will depend on the specific application, requiring careful consideration of potency, selectivity, and the experimental or clinical context. This guide provides a foundational dataset to aid in these critical decisions.
References
- 1. promega.jp [promega.jp]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+/Calmodulin-dependent protein kinase II (CaMKII)-targeted drug discovery: Challenges and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CaMKII Inhibition is a Novel Therapeutic Strategy to Prevent Diabetic Cardiomyopathy [frontiersin.org]
- 5. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel CaMKII inhibitor GS-680 reduces diastolic SR Ca leak and prevents CaMKII-dependent pro-arrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective inhibitors of calmodulin-dependent kinase II (CaMKII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promega.co.uk [promega.co.uk]
- 11. ulab360.com [ulab360.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. ulab360.com [ulab360.com]
A Comparative Analysis of Kinase Inhibitor Off-Target Profiles: A Guide for Researchers
A deep dive into the selectivity of Rimacalib, a CaMKII inhibitor, compared with other kinase inhibitors, providing essential data for researchers in drug development.
In the landscape of targeted therapeutics, kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits. This guide provides a comparative analysis of the off-target profiles of several kinase inhibitors, with a focus on this compound, a Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor. We will compare its profile with that of inhibitors targeting different kinase families: Roflumilast and Apremilast (PDE4 inhibitors) and GSK2982772 (a RIPK1 inhibitor).
This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of kinase inhibitor selectivity and to provide a framework for evaluating and comparing these critical therapeutic agents.
Comparative Off-Target Profile of Selected Kinase Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target interactions can lead to a range of unintended biological effects. Below is a summary of the known on- and off-target profiles of this compound and a selection of other kinase inhibitors.
| Inhibitor | Primary Target(s) | Known Off-Targets and Comparative Selectivity |
| This compound (SMP-114) | CaMKIIα, CaMKIIγ | Comprehensive off-target kinase profiling data for this compound is not publicly available at the time of this publication. Its primary targets are CaMKIIα (IC50 ~1 µM) and CaMKIIγ (IC50 ~30 µM)[1]. The lack of a broad kinome scan analysis represents a significant data gap in fully assessing its selectivity. |
| GSK2982772 | RIPK1 | GSK2982772 has demonstrated high selectivity for RIPK1. In a comprehensive screen against 456 kinases, it showed no significant off-target binding at a concentration of 10 µM[2]. This suggests a very clean off-target profile, which is a desirable characteristic for a therapeutic candidate. |
| Roflumilast | PDE4 | Roflumilast is a selective PDE4 inhibitor. It does not significantly inhibit other PDE isoenzymes[3]. While its primary target is not a protein kinase, its development highlights the importance of selectivity within an enzyme family. Comprehensive kinome-wide off-target data is not readily available in the public domain. |
| Apremilast | PDE4 | Similar to Roflumilast, Apremilast is a selective PDE4 inhibitor. Its mechanism of action involves the modulation of inflammatory responses through the PDE4 pathway[4]. As with Roflumilast, its off-target profile against the human kinome has not been extensively published. |
Note: The lack of publicly available, comprehensive kinome scan data for this compound, Roflumilast, and Apremilast underscores the need for such studies to fully characterize their selectivity and potential for off-target effects.
Experimental Protocols for Kinase Inhibitor Profiling
The determination of a kinase inhibitor's off-target profile is typically achieved through large-scale screening assays against a panel of purified kinases. Below are descriptions of commonly employed methodologies.
Radiometric Kinase Activity Assays (e.g., HotSpot™)
This method is considered a gold standard for measuring kinase activity.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by the kinase.
-
Procedure:
-
The kinase, substrate, and test compound are incubated in a reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
After a set incubation period, the reaction mixture is spotted onto a filter membrane which captures the substrate.
-
Unreacted [γ-³³P]ATP is washed away.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
The percentage of kinase inhibition by the test compound is calculated by comparing the radioactivity in the presence of the compound to a control reaction without the compound.
-
-
Advantages: Direct measurement of catalytic activity, high sensitivity, and not easily confounded by colored or fluorescent compounds.
ATP-Site Competition Binding Assays (e.g., KINOMEscan™)
This is a high-throughput method to assess the binding of a compound to the ATP-binding site of a large number of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.
-
Procedure:
-
A DNA-tagged kinase is incubated with the test compound and the immobilized ligand.
-
If the test compound binds to the kinase's ATP site, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as the percentage of the control (kinase binding without the test compound). A lower percentage indicates stronger binding of the test compound.
-
-
Advantages: High-throughput, broad coverage of the kinome, and does not require active kinase or substrate.
Luminescence-Based ADP Detection Assays (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Principle: The amount of ADP generated in a kinase reaction is proportional to the kinase activity. The assay converts the ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Procedure:
-
The kinase reaction is performed in the presence of the test compound.
-
An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture.
-
The newly generated ATP is used by the luciferase to produce light, which is measured by a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Advantages: Homogeneous "add-and-read" format, high sensitivity, and suitable for high-throughput screening.
Signaling Pathway Diagrams
To understand the context of the on-target and potential off-target effects of these inhibitors, it is crucial to visualize their respective signaling pathways.
CaMKII Signaling Pathway
Caption: CaMKII signaling pathway activation and inhibition by this compound.
PDE4 Signaling Pathway
Caption: PDE4 signaling pathway and its inhibition by Roflumilast/Apremilast.
RIPK1 Signaling Pathway
Caption: RIPK1 signaling in inflammation and cell death, and its inhibition by GSK2982772.
Conclusion
The comprehensive assessment of a kinase inhibitor's off-target profile is paramount for both preclinical and clinical development. While this compound shows promise as a CaMKII inhibitor, the current lack of publicly available, extensive off-target screening data makes a direct comparison with highly selective inhibitors like GSK2982772 challenging. For PDE4 inhibitors such as Roflumilast and Apremilast, their primary selectivity is well-established within their enzyme family, but a broader kinome-wide screen would provide a more complete picture of their interaction landscape.
This guide highlights the importance of utilizing robust and comprehensive profiling methods to characterize kinase inhibitors. The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers to better understand and evaluate the selectivity of these powerful therapeutic agents. As the field of kinase inhibitor development continues to advance, a commitment to transparent and thorough off-target profiling will be essential for the creation of safer and more effective medicines.
References
- 1. Roflumilast Suppresses Adipogenic Differentiation via AMPK Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apremilast in Psoriasis and Beyond: Big Hopes on a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of CaMKII Inhibitors, Including Rimacalib
For Researchers, Scientists, and Drug Development Professionals
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a myriad of cellular processes, from learning and memory to cardiac function. Its central role in signaling has made it a compelling therapeutic target for a range of diseases. However, the development of specific and selective CaMKII inhibitors remains a significant challenge due to the highly conserved nature of the ATP-binding pocket among kinases. This guide provides a comparative overview of the specificity and selectivity of various CaMKII inhibitors, with a special focus on Rimacalib (SMP-114), to aid researchers in selecting the appropriate tool for their studies and to inform drug development efforts.
Overview of CaMKII Inhibitors
CaMKII inhibitors can be broadly categorized based on their mechanism of action. The most common are ATP-competitive inhibitors, which bind to the kinase's active site. Others include allosteric inhibitors that bind to sites distinct from the ATP pocket, and peptide inhibitors derived from endogenous CaMKII inhibitory proteins. Each class presents a unique profile of potency, specificity, and off-target effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the reported IC50 values of several CaMKII inhibitors against different CaMKII isoforms and a selection of other kinases. It is important to note that IC50 values can vary depending on the experimental conditions, such as ATP and calmodulin concentrations. Therefore, direct comparison of values from different studies should be done with caution.[1]
| Inhibitor | Target | IC50 | Other Kinases Inhibited (IC50 or % Inhibition @ concentration) | Mechanism of Action | Reference(s) |
| This compound (SMP-114) | CaMKIIα | ~1 µM | Not broadly reported. | ATP-competitive | |
| CaMKIIγ | ~30 µM | ||||
| KN-93 | CaMKII | ~1–4 µM | CaMKI and CaMKIV (equally well)[2]; Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA[2][3] | Allosteric, prevents CaM binding | [2][3] |
| CN19o | CaMKIIα | < 0.4 nM | Minimal or no inhibition at 5 μM against CaMKI, CaMKIV, DAPK1, AMPK, PKC, and PKA.[2] | Peptide inhibitor, substrate-competitive | [2][4] |
| CN17β | CaMKIIα | 30 nM | Little inhibition of CaMKI or CaMKIV.[2] | Peptide inhibitor, substrate-competitive | [2] |
| Bosutinib | CaMKII | Potent (IC50 in nM range) | Developed as a protein tyrosine kinase inhibitor. | ATP-competitive | [2] |
| Sunitinib | CaMKII | Potent (IC50 in nM range) | Developed as a protein tyrosine kinase inhibitor. | ATP-competitive | [2] |
In-Depth Look at this compound (SMP-114)
This compound is an orally available, ATP-competitive CaMKII inhibitor that has been investigated in clinical trials for rheumatoid arthritis.[1] It exhibits isoform-selective inhibition of CaMKII, with a preference for the α isoform over the γ isoform. While its broader kinase selectivity profile is not extensively published, its progression to clinical trials suggests a degree of selectivity. Further comprehensive screening against a wide panel of kinases would be beneficial to fully characterize its off-target effects.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the CaMKII signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
